PIP-199
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-pyridin-2-ylmethyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3/c1-2-34-27(32)30-18-16-29(17-19-30)26(22-13-8-9-15-28-22)24-21-12-6-7-14-23(21)31(33)25(24)20-10-4-3-5-11-20/h3-15,26,33H,2,16-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTCTSYSZSYNHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=CC=N2)C3=C(N(C4=CC=CC=C43)O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PIP-199: A Case Study in Chemical Probe Instability and Pan-Assay Interference
An In-depth Technical Guide on the Reported Mechanism of Action and Subsequent Re-evaluation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Initially Reported Mechanism of Action: Targeting the Fanconi Anemia Pathway
The Fanconi Anemia (FA) pathway is a complex DNA repair network essential for maintaining genomic stability, primarily by repairing DNA interstrand crosslinks. A key interaction within this pathway occurs between the FANCM protein and the RMI core complex (RMI1/RMI2). The proper function of the FA pathway requires this interaction. Mutations that disrupt the FANCM/RMI interface can sensitize cells to DNA crosslinking agents, making this protein-protein interaction (PPI) an attractive target for cancer therapy, particularly for overcoming chemotherapy resistance.
PIP-199 was identified through a high-throughput screening campaign as a selective inhibitor of the RMI core complex/MM2 interaction, where MM2 is the binding site of the RMI complex on the FANCM protein. The compound was proposed to disrupt this crucial PPI, thereby inhibiting the FA pathway and increasing the sensitivity of cancer cells to DNA crosslinking agents.
Proposed Signaling Pathway
The diagram below illustrates the intended target of this compound within the FA DNA repair pathway, based on the initial hypothesis.
Caption: Proposed mechanism of this compound inhibiting the FANCM-RMI interaction.
Quantitative Data: Initial Findings vs. Subsequent Analysis
The initial study reported a specific inhibitory concentration for this compound against the RMI/MM2 interaction. However, this activity could not be replicated in later, more detailed biophysical assays, which found no evidence of direct binding.
| Parameter | Reported Value | Conditions | Source |
| IC₅₀ | 36 ± 10 µM | Fluorescence Polarization (FP) Assay | |
| IC₅₀ (Repurchased) | 260 ± 110 µM | Fluorescence Polarization (FP) Assay | |
| Binding Activity | No Observable Activity | Surface Plasmon Resonance (SPR) & FP Assays |
Note: The significant discrepancy in the initial and repurchased IC₅₀ values already hinted at potential issues with the compound's integrity or assay performance. The definitive 2023 studies concluded that the compound does not specifically bind to the target, and the activity observed in the initial screen was likely an artifact.
Chemical Instability: The Core of the Issue
The most critical finding of the re-evaluation of this compound was its inherent chemical instability. A 2023 study in the Journal of Medicinal Chemistry reported the first published synthesis of this compound and found that the Mannich base structure rapidly decomposes, particularly in aqueous solutions.
-
Decomposition: The compound was found to be unstable during silica column chromatography and in common NMR solvents like CDCl₃ and CD₃OD. In aqueous buffers, it decomposes immediately.
-
Breakdown Products: The primary degradation pathway involves the loss of the piperazine moiety, forming a stable indolic nitrone, which can then be hydrated to other byproducts.
This instability means that in any biological assay using aqueous media, the tested substance is not this compound itself but a mixture of its degradation products.
Chemical Decomposition Workflow
The following diagram illustrates the chemical instability of this compound.
Caption: Decomposition pathway of this compound leading to non-specific activity.
Experimental Protocols
A crucial aspect of this re-evaluation lies in the different experimental methods used. The initial identification relied on a high-throughput screening assay, while the later studies used direct biophysical binding assays and chemical stability analyses.
Protocol 1: High-Throughput Fluorescence Polarization (FP) Assay (Initial Identification)
This protocol is based on the methods described in the initial discovery of this compound.
-
Objective: To identify small molecules that inhibit the interaction between the RMI core complex and a fluorescently labeled MM2 peptide derived from FANCM.
-
Reagents:
-
Purified RMI core complex (RMI1/RMI2).
-
5-FAM (fluorescein)-labeled MM2 peptide.
-
Assay Buffer: 30 mM potassium phosphate (pH 7.0), 100 mM NaCl, 10% glycerol.
-
Compound library (including this compound) dissolved in DMSO.
-
-
Procedure:
-
Add 5-FAM-MM2 peptide to assay wells at a final concentration of 10 nM.
-
Add compounds from the library (e.g., this compound) at various concentrations.
-
Add purified RMI core complex to initiate the binding reaction.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure fluorescence polarization using a plate reader (Excitation: 485 nm, Emission: 535 nm).
-
-
Data Analysis: A decrease in fluorescence polarization indicates inhibition of the RMI-MM2 interaction. IC₅₀ values are calculated from the dose-response curve.
Protocol 2: Surface Plasmon Resonance (SPR) for Direct Binding Analysis (Re-evaluation)
This protocol, based on subsequent validation studies, directly measures the binding between a compound and its putative target. The 2023 studies used similar biophysical methods.
-
Objective: To determine if this compound or its analogues directly bind to the immobilized RMI core complex.
-
Instrumentation: Biacore or similar SPR instrument.
-
Reagents:
-
Purified RMI core complex.
-
Sensor chip (e.g., CM5).
-
Amine coupling reagents (EDC, NHS).
-
Running Buffer: e.g., HBS-EP+.
-
This compound and its analogues dissolved in running buffer with a small percentage of DMSO.
-
-
Procedure:
-
Immobilize the RMI core complex onto the sensor chip surface via standard amine coupling.
-
Inject serial dilutions of this compound (or analogues) over the chip surface. A reference channel without protein is used for subtraction.
-
Monitor the change in the resonance angle (measured in Response Units, RU) over time to generate sensorgrams.
-
-
Data Analysis: A concentration-dependent increase in RU upon injection indicates binding. The data from these experiments for this compound showed no observable binding, indicating a lack of direct interaction with the RMI complex.
Conclusion: A Cautionary Tale for Chemical Biology
The story of this compound serves as a critical reminder of the challenges in early-stage drug discovery and the importance of rigorous chemical validation of probe compounds. While initially reported as a selective inhibitor of the FANCM-RMI interaction, this compound has been shown to be an unstable pan-assay interference compound (PAINS).
For researchers in the field, the key takeaways are:
-
Chemical Instability: Tool compounds, especially those derived from high-throughput screens, must be assessed for chemical stability under relevant assay conditions.
-
Orthogonal Validation: Positive hits from screening assays must be validated using orthogonal, direct binding assays (e.g., SPR, ITC, NMR) to confirm a specific interaction with the intended target.
-
PAINS Awareness: Researchers should be vigilant for scaffolds known to cause assay interference. The indole-derived Mannich base of this compound may represent a new family of PAINS.
References
- 1. Mannich Base this compound Is a Chemically Unstable Pan-Assay Interference Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. A high throughput screening strategy to identify protein-protein interaction inhibitors that block the Fanconi anemia DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Rise and Fall of a Putative Inhibitor: A Technical Overview of PIP-199
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical analysis of PIP-199, a molecule initially identified as a promising inhibitor of the Fanconi anemia (FA) DNA repair pathway. It will detail the initial discovery and screening that led to its classification as a selective inhibitor of the RMI core complex/MM2 interaction, followed by a critical re-evaluation based on recent findings that expose it as a chemically unstable pan-assay interference compound (PAINS). This guide aims to offer a clear, data-driven narrative of this compound, from its promising beginnings to its reclassification, to inform future research and screening campaigns.
Initial Discovery: A High-Throughput Search for FANCM-RMI Inhibitors
This compound was first identified in a 2016 study by Blackledge et al. through a high-throughput screening campaign designed to find small molecule inhibitors of the interaction between the Fanconi anemia complementation group M protein (FANCM) and the RecQ-mediated genome instability protein (RMI) complex.[1][2] This interaction is crucial for the proper functioning of the FA DNA repair pathway, and its inhibition was proposed as a therapeutic strategy to re-sensitize chemoresistant tumors.[1][2]
The screening cascade involved a primary fluorescence polarization (FP) assay followed by a secondary AlphaScreen proximity assay to identify and confirm hits from a library of 74,807 compounds.[1] this compound emerged as a selective inhibitor of the RMI core complex/MM2 interaction.
Summary of Initial Screening Data
The initial study reported promising, albeit modest, potency for this compound. The quantitative data from these initial screens are summarized below.
| Assay Type | Target | Reported IC50 (µM) |
| AlphaScreen | RMI core complex/MM2 | 36 ± 10 |
| AlphaScreen (Counter-screen) | PriA-SSB | 450 ± 130 |
| Fluorescence Polarization (rescreen) | RMI core complex/MM2 | 260 ± 110 |
Subsequent biophysical assays, including Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), were performed to confirm a direct interaction between this compound and the RMI core complex. These initial results suggested that this compound was a true inhibitor and a viable starting point for further development.
| Biophysical Method | Interaction | Reported Kd (µM) |
| Isothermal Titration Calorimetry (ITC) | This compound binding to RMI core complex | 3.4 ± 1.0 |
The Intended Signaling Pathway
The targeted interaction for this compound lies within the Fanconi Anemia pathway, a critical DNA repair mechanism. Specifically, this compound was reported to inhibit the interaction between the MM2 domain of FANCM and the RMI1/RMI2 core complex. This interaction is essential for the recruitment and regulation of the Bloom syndrome dissolvasome complex, which resolves Holliday junctions during DNA repair. The intended mechanism of action was to disrupt this protein-protein interface, thereby compromising the DNA repair capacity of cancer cells.
References
- 1. A high throughput screening strategy to identify protein-protein interaction inhibitors that block the Fanconi anemia DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A High-Throughput Screening Strategy to Identify Protein-Protein Interaction Inhibitors That Block the Fanconi Anemia DNA Repair Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the RMI Core Complex and its Interaction with the FANCM MM2 Motif
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The maintenance of genomic integrity is paramount for cellular function and organismal health. A key player in this process is the RecQ-mediated genome instability (RMI) core complex, a crucial component of the Bloom syndrome (BLM) dissolvasome. This complex is essential for resolving DNA recombination intermediates and preventing harmful chromosomal rearrangements. The RMI core complex also engages in a critical interaction with the Fanconi anemia (FA) core complex component, FANCM, through a specific motif known as MM2. This interaction serves as a vital link between two major DNA repair pathways, coordinating their activities to ensure genomic stability.
This technical guide provides a comprehensive overview of the RMI core complex, its interaction with the FANCM MM2 motif, and the experimental methodologies used to elucidate this interaction. It is important to clarify that the "MM2" in this context refers to a motif within the FANCM protein and is distinct from the METTL3-METTL14 RNA methyltransferase complex, which is sometimes colloquially abbreviated but is not the subject of this interaction.
The RMI Core Complex
The RMI core complex is a heterodimer composed of RMI1 (RecQ-mediated genome instability 1) and RMI2 (RecQ-mediated genome instability 2). Both RMI1 and RMI2 are characterized by the presence of oligonucleotide/oligosaccharide-binding (OB) folds, which are typically involved in nucleic acid binding but, in this complex, primarily mediate protein-protein interactions[1]. The RMI core complex is an integral part of the larger BLM dissolvasome, which also includes the BLM helicase and Topoisomerase IIIα[2][3]. This larger complex plays a crucial role in the dissolution of double Holliday junctions (dHJs), a key intermediate in homologous recombination, thereby suppressing sister chromatid exchanges (SCEs)[2][4].
The structure of the RMI core complex reveals a striking resemblance to a sub-portion of the eukaryotic single-stranded DNA-binding protein, Replication Protein A (RPA). However, unlike RPA, the RMI complex does not exhibit significant DNA binding activity. Instead, its primary function within the dissolvasome is to stabilize the complex and stimulate the catalytic activities of BLM and Topoisomerase IIIα.
The FANCM MM2 Motif
The Fanconi anemia complementation group M (FANCM) protein is a central component of the FA DNA repair pathway, which is critical for the repair of interstrand crosslinks (ICLs) and the stabilization of stalled replication forks. FANCM contains two distinct motifs, MM1 and MM2, that mediate its interactions with other repair complexes. The MM2 motif is the specific region within FANCM that directly interacts with the RMI core complex. This interaction is crucial for recruiting the BLM dissolvasome to sites of DNA damage, thereby coordinating the activities of the FA and BLM pathways.
The RMI Core Complex/FANCM-MM2 Interaction
The interaction between the RMI core complex and the FANCM MM2 motif is a high-affinity protein-protein interaction that forms a stable ternary complex. Structural studies, specifically X-ray crystallography, have revealed the molecular basis of this interaction. The MM2 peptide from FANCM binds to a hydrophobic pocket formed at the interface of RMI1 and RMI2. This binding is characterized by a "knobs-into-holes" packing arrangement, where hydrophobic residues from the MM2 motif insert into corresponding pockets on the RMI core complex surface.
Disruption of this interface, either through mutations in the MM2 motif of FANCM or at the RMI1/RMI2 interface, leads to a significant increase in the frequency of sister chromatid exchanges, a hallmark of both Bloom syndrome and Fanconi anemia. This underscores the critical importance of the RMI/FANCM-MM2 interaction in maintaining genome stability.
Signaling Pathway and Logical Relationship
The following diagram illustrates the central role of the RMI/FANCM-MM2 interaction in linking the Fanconi Anemia and Bloom syndrome DNA repair pathways.
Quantitative Data
The affinity of the RMI core complex for the FANCM MM2 motif has been quantified using various biophysical techniques. The following table summarizes key quantitative data from the literature.
| Parameter | Value | Method | Reference |
| IC50 | 36 µM | Fluorescence Polarization | |
| IC50 | 520 ± 50 nM | Fluorescence Polarization | |
| Kd,app | ≤ 4.5 nM | Fluorescence Polarization |
Experimental Protocols
The study of the RMI core complex/FANCM-MM2 interaction has relied on a combination of structural biology, biochemistry, and cell biology techniques.
X-ray Crystallography of the RMI/MM2 Complex
Objective: To determine the three-dimensional structure of the RMI core complex in a ternary complex with the FANCM MM2 peptide.
Methodology:
-
Protein Expression and Purification: The RMI core complex (comprising RMI1 and RMI2) is co-expressed and purified. A synthetic peptide corresponding to the MM2 region of FANCM is obtained.
-
Complex Formation: The purified RMI core complex is mixed with the MM2 peptide in a 1:1 molar ratio.
-
Crystallization: The RMI/MM2 complex is subjected to crystallization screening using the hanging drop vapor diffusion method. Crystals are grown over a period of several months.
-
Data Collection and Structure Determination: Crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The structure is solved using molecular replacement, using the previously determined structure of the apo RMI core complex as a search model.
Co-immunoprecipitation (Co-IP)
Objective: To demonstrate the in vivo interaction between the RMI core complex and FANCM.
Methodology:
-
Cell Culture and Lysis: Human cells (e.g., HeLa or 293T) are cultured and then lysed to release cellular proteins.
-
Immunoprecipitation: An antibody specific to one of the proteins of interest (e.g., anti-FANCM or anti-RMI1) is added to the cell lysate and incubated to allow the antibody to bind to its target protein.
-
Immune Complex Capture: Protein A/G-conjugated beads are added to the lysate to capture the antibody-protein complexes.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with antibodies against the suspected interacting proteins (e.g., anti-RMI1 and anti-RMI2 if FANCM was immunoprecipitated) to detect their presence.
Fluorescence Polarization (FP) Assay
Objective: To quantify the binding affinity between the RMI core complex and the FANCM MM2 peptide and to screen for inhibitors of this interaction.
Methodology:
-
Probe Labeling: A synthetic MM2 peptide is labeled with a fluorescent tag (e.g., FITC).
-
Binding Reaction: The fluorescently labeled MM2 peptide (F-MM2) is incubated with varying concentrations of the purified RMI core complex.
-
FP Measurement: The fluorescence polarization of the samples is measured. When the small F-MM2 peptide is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to the much larger RMI core complex, its tumbling is slowed, leading to an increase in fluorescence polarization.
-
Competition Assay: To determine the IC50 of unlabeled compounds (including the unlabeled MM2 peptide itself), a pre-formed complex of F-MM2 and the RMI core is incubated with increasing concentrations of the competitor. The displacement of F-MM2 by the competitor results in a decrease in fluorescence polarization.
Conclusion
The interaction between the RMI core complex and the FANCM MM2 motif is a critical nexus in the cellular response to DNA damage, physically and functionally linking the Bloom syndrome and Fanconi anemia pathways. A thorough understanding of the molecular details of this interaction, facilitated by the experimental approaches outlined in this guide, is essential for elucidating the intricate network of DNA repair and for the development of novel therapeutic strategies targeting genomic instability in cancer and other diseases. The continued investigation of this and other protein-protein interactions within the DNA damage response network will undoubtedly provide further insights into the mechanisms that safeguard our genomes.
References
- 1. Crystal Structures of RMI1 and RMI2, Two OB-fold Regulatory Subunits of the BLM Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and cellular roles of the RMI core complex from the Bloom syndrome dissolvasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and cellular roles of the RMI core complex from the bloom syndrome dissolvasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RMI, a new OB-fold complex essential for Bloom syndrome protein to maintain genome stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research on PIP-199 and Cancer Cell Sensitization: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Initial research identified PIP-199 as a promising small molecule inhibitor targeting the Fanconi Anemia (FA) DNA repair pathway, a key mechanism in tumor resistance to DNA crosslinking chemotherapies. The molecule was reported to selectively disrupt the interaction between the RecQ-mediated genome instability protein (RMI) core complex and a peptide region of the Fanconi Anemia complementation group M protein (FANCM), known as MM2. This proposed mechanism suggested that this compound could act as a sensitizing agent, rendering resistant cancer cells susceptible to existing chemotherapeutic drugs. However, subsequent, more definitive studies have revealed significant chemical instability of this compound in aqueous solutions, leading to its reclassification as a Pan-Assay Interference Compound (PAINS). This whitepaper provides a comprehensive overview of the early biophysical research on this compound, its proposed mechanism of action, and the critical subsequent findings regarding its chemical instability, offering a valuable case study for the drug development community.
Initial Biophysical Characterization of this compound
The initial promise of this compound was based on biophysical assays suggesting a direct interaction with the RMI core complex.
Quantitative Data
The following table summarizes the key quantitative metrics from the initial biophysical studies that suggested this compound's inhibitory activity.
| Parameter | Method | Value | Target | Reference |
| IC50 | AlphaScreen Assay | 36 ± 10 µM | RMI core complex/MM2 Interaction | [1] |
| IC50 | Fluorescence Polarization | 260 ± 110 µM | RMI core complex/MM2 Interaction | [1] |
| Kd | Isothermal Titration Calorimetry (ITC) | 3.4 ± 1.0 µM | RMI core complex | [1] |
Experimental Protocols
-
Objective: To measure the binding kinetics of this compound to the RMI core complex.
-
Procedure:
-
The RMI core complex was immobilized on a sensor chip via amine coupling in 10 mM Sodium Acetate, pH 5.5.
-
This compound was prepared in a running buffer containing 1.5% (v/v) DMSO and serially diluted from 150 µM to 9 µM using 2-fold dilutions.
-
The diluted this compound solutions were injected over the immobilized RMI core complex.
-
A simultaneous injection of running buffer was used as a reference and subtracted from the experimental data.
-
Data analysis was performed using ProteOn Manager™ software, fitting the data to a Langmuir kinetic model to determine the association rate (ka), dissociation rate (kd), and maximal response (Rmax).
-
The dissociation constant (Kd) was calculated as kd/ka.[1]
-
-
Objective: To determine the dissociation constant (Kd) of the this compound and RMI core complex interaction.
-
Procedure:
-
The RMI core complex was dialyzed against a buffer of 30 mM potassium phosphate (pH 7.0), 100 mM sodium chloride, and 10% (v/v) glycerol overnight at 4°C.
-
The dialyzed RMI core complex was diluted to a final concentration of 300 µM in the dialysis buffer with 1.5% (v/v) DMSO.
-
This compound was dissolved in DMSO and then diluted in the dialysis buffer to a final concentration of 30 µM with 1.5% (v/v) DMSO.
-
Using a MicroCal™ VP-ITC, the RMI core complex solution was titrated into the sample cell containing the this compound solution at 25°C.
-
The titration consisted of an initial five 1 µL injections followed by fourteen 1.6 µL injections.
-
The heat change upon binding was measured and used to calculate the Kd.[1]
-
Visualization of Initial Experimental Workflow
References
The Enigmatic Case of PIP-199: From Targeted Inhibitor to Unstable Pan-Assay Interference Compound
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
PIP-199, a compound initially identified as a promising selective inhibitor of the Fanconi anemia complementation group M (FANCM)-RecQ-mediated genome instability protein (RMI) interaction, has recently been the subject of critical re-evaluation. While first reported as a potential tool to sensitize chemoresistant tumors, subsequent research has revealed significant chemical instability, leading to its classification as a Pan-Assay Interference Compound (PAINS). This guide provides a comprehensive overview of this compound, detailing its chemical structure, properties, the conflicting accounts of its biological activity, and the experimental evidence that has reshaped our understanding of this molecule. Particular emphasis is placed on its synthesis, its decomposition pathway, and the critical implications for its use in research and drug discovery.
Chemical Structure and Physicochemical Properties
This compound is a Mannich base with the IUPAC name ethyl 4-[(1-hydroxy-2-phenyl-1H-indol-3-yl)(pyridin-2-yl)methyl]piperazine-1-carboxylate. Its fundamental properties are summarized below. However, it is crucial to note that the inherent instability of this compound in many common laboratory solvents and aqueous buffers significantly impacts the reliability of these properties under experimental conditions.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₈N₄O₃ | |
| Molecular Weight | 456.54 g/mol | |
| CAS Number | 622795-76-0 | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C as a solid |
Synthesis of this compound
The first published synthesis of this compound was reported by Wu et al. in 2023, employing a one-pot Mannich reaction.
Experimental Protocol: Synthesis of this compound
A solution of 2-picolinaldehyde and ethyl piperazine-1-carboxylate in acetonitrile is stirred in the presence of acetic acid to form the Schiff base intermediate. Subsequently, 2-phenyl-N-hydroxyindole is added to the reaction mixture, which is then stirred at room temperature. The crude product is purified by precipitation rather than silica column chromatography, due to the compound's instability on silica.
Biological Activity and Mechanism of Action: A Tale of Two Narratives
The Initial Discovery: A Selective FANCM-RMI Inhibitor
This compound was first identified through a high-throughput fluorescence polarization-based screen as an inhibitor of the protein-protein interaction between the RMI core complex and a peptide from FANCM known as MM2. This interaction is a critical component of the Fanconi anemia (FA) DNA repair pathway, which is often upregulated in tumors, leading to resistance to DNA crosslinking chemotherapeutics. The initial study reported an IC₅₀ of 36 μM for this compound in disrupting this interaction. The proposed mechanism suggested that by inhibiting the FANCM-RMI interaction, this compound could block the FA pathway and re-sensitize resistant cancer cells to chemotherapy.
Figure 1: Chemical Structure of this compound.
A Paradigm Shift: this compound as an Unstable PAINS Compound
Groundbreaking work published in 2023 by Wu and colleagues fundamentally challenged the role of this compound as a specific inhibitor. Their research, which included the first-ever reported synthesis of the compound, revealed that this compound is highly unstable in common aqueous buffers and several organic solvents.
Key Findings:
-
Rapid Decomposition: this compound was observed to decompose almost immediately in aqueous solutions, with the primary degradation pathway involving the loss of the piperazine moiety to form a stable indolic nitrone.
-
Lack of On-Target Activity: Neither purified this compound nor its more stable, synthetically-derived analogues demonstrated any significant binding or inhibitory activity against the FANCM-RMI complex in biophysical assays.
-
PAINS Classification: The authors concluded that the previously reported biological effects of this compound are likely attributable to the non-specific, toxic effects of its various decomposition products. This places this compound and similar indole-derived Mannich bases into the category of Pan-Assay Interference Compounds (PAINS) – molecules that appear to be active in multiple assays through non-specific mechanisms.
This reclassification has profound implications, cautioning researchers against the use of this compound as a specific pharmacological tool and highlighting the importance of rigorous chemical stability assessment in early-stage drug discovery.
Figure 2: Simplified decomposition pathway of this compound.
Experimental Protocols
High-Throughput Screening for FANCM-RMI Interaction Inhibitors (Fluorescence Polarization Assay)
The following is a generalized protocol based on the initial screening that identified this compound.
Materials:
-
Purified RMI core complex (RMI1/RMI2)
-
Fluorescein-labeled MM2 peptide (F-MM2)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well black, low-volume microplates
-
Compound library (including this compound) dissolved in DMSO
Procedure:
-
Add a small volume of the compound solution or DMSO (control) to the wells of the microplate.
-
Add a solution of the RMI core complex to each well and incubate for a defined period at room temperature.
-
Add the F-MM2 peptide to each well to initiate the binding reaction.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for fluorescein.
-
A decrease in fluorescence polarization in the presence of a compound indicates inhibition of the RMI-MM2 interaction.
Assessment of Chemical Stability by ¹H NMR Spectroscopy
This protocol is based on the methods used by Wu et al. to demonstrate the instability of this compound.
Materials:
-
Purified this compound
-
Deuterated solvents (e.g., DMSO-d₆, CDCl₃)
-
Aqueous buffers (e.g., phosphate buffer at various pH values)
-
NMR spectrometer
Procedure:
-
Dissolve a sample of this compound in a stable solvent like DMSO-d₆ to obtain a reference spectrum.
-
Dissolve separate samples of this compound in the deuterated solvents or aqueous buffers to be tested.
-
Acquire ¹H NMR spectra at various time points (e.g., immediately after dissolution, after 1 hour, after 24 hours).
-
Analyze the spectra for the disappearance of characteristic this compound peaks and the appearance of new peaks corresponding to decomposition products.
Analysis of Decomposition Products by LC-MS
This protocol, also adapted from Wu et al., is used to identify the products of this compound degradation.
Materials:
-
This compound sample
-
Solvents for mobile phase (e.g., water, acetonitrile) with additives (e.g., formic acid)
-
Liquid chromatography-mass spectrometry (LC-MS) system with a C18 column
Procedure:
-
Dissolve this compound in a solvent mixture appropriate for injection (e.g., 50:50 water:acetonitrile).
-
Inject the sample into the LC-MS system.
-
Perform a chromatographic separation using a suitable gradient (e.g., increasing concentration of acetonitrile).
-
Monitor the eluent using both UV detection and mass spectrometry.
-
Analyze the mass spectra of the separated peaks to determine the mass-to-charge ratio (m/z) of the parent compound and its degradation products, allowing for their identification.
Signaling Pathway and Experimental Workflow Visualizations
Figure 3: The originally proposed mechanism of this compound.
Figure 4: Workflow for the re-evaluation of this compound.
Conclusion and Future Directions
The story of this compound serves as a critical cautionary tale in the field of chemical biology and drug discovery. While initial high-throughput screening identified a seemingly promising hit, the lack of early, rigorous characterization of its chemical properties led to the propagation of a misleading narrative. The definitive demonstration of its instability and classification as a PAINS compound underscores the necessity of thorough chemical validation for any potential tool compound or drug lead.
For researchers in the field, this guide emphasizes that any data generated using this compound should be interpreted with extreme caution, as the observed effects are likely due to non-specific actions of its degradation products. Future research in targeting the FANCM-RMI interaction will require the discovery and development of new, chemically stable scaffolds that can be rigorously validated both biochemically and in cellular contexts. The lessons learned from this compound will undoubtedly contribute to more robust and reliable practices in the identification and validation of future chemical probes.
The Promise and Peril of PIP-199: A Critical Evaluation for Chemoresistance Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Fanconi Anemia (FA) DNA repair pathway is a critical mechanism implicated in the development of resistance to DNA cross-linking chemotherapeutic agents. The interaction between the RecQ-mediated genome instability protein (RMI) core complex and the Fanconi Anemia complementation group M protein (FANCM) is a key nexus in this pathway, making it an attractive target for therapeutic intervention to resensitize resistant tumors. PIP-199 was initially identified as a promising small molecule inhibitor of this interaction. However, recent comprehensive studies have critically questioned its viability as a therapeutic candidate and a reliable research tool. This technical guide provides a thorough examination of this compound, presenting the initial findings that suggested its potential, followed by a detailed analysis of subsequent research that revealed its inherent chemical instability and lack of specific inhibitory activity. This document aims to provide the scientific community with a complete and nuanced understanding of this compound, highlighting the importance of rigorous biophysical and chemical characterization in the early stages of drug discovery.
Introduction: The Fanconi Anemia Pathway and Chemoresistance
The Fanconi Anemia (FA) pathway is a complex signaling network essential for the repair of DNA interstrand crosslinks (ICLs), a highly toxic form of DNA damage induced by chemotherapeutic agents such as cisplatin and mitomycin C.[1][2] Upregulation or reactivation of the FA pathway is a common mechanism by which cancer cells develop resistance to these drugs.[1] A crucial step in the FA pathway is the interaction between the FANCM protein and the RMI core complex (comprising RMI1 and RMI2).[3] This interaction is mediated by the MM2 domain of FANCM.[3] Disrupting the FANCM-RMI interaction has been proposed as a therapeutic strategy to abrogate DNA repair in chemoresistant tumors, thereby restoring their sensitivity to DNA cross-linking agents.
The Initial Discovery of this compound: A Promising Lead
In 2016, a high-throughput screening effort by Voter et al. identified this compound as a selective inhibitor of the RMI core complex/MM2 interaction. The study reported an IC50 of 36 µM for this compound in a proximity-based AlphaScreen assay. Further biophysical characterization using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) appeared to confirm a direct interaction between this compound and the RMI core complex, suggesting its potential as a lead compound for the development of chemo-sensitizing agents.
A Critical Re-evaluation: The Chemical Instability and Lack of Specificity of this compound
Subsequent research published in 2023 by Wu et al. provided a starkly different picture of this compound. This study reported the first published synthesis of this compound and revealed that the compound is highly unstable in aqueous buffers and some organic solvents, rapidly decomposing into multiple products. This inherent chemical instability raises significant concerns about the validity of the initial findings.
Crucially, when Wu and colleagues tested the activity of freshly synthesized and purified this compound, as well as its more stable analogs, in robust biophysical assays, they found no evidence of direct binding or competitive inhibition of the FANCM-RMI interaction. These findings strongly suggest that the initial promising results were likely due to artifacts arising from the compound's instability and non-specific activity, classifying this compound as a pan-assay interference compound (PAINS).
Quantitative Data Summary
The following tables summarize the quantitative data from both the initial discovery and the subsequent critical re-evaluation of this compound.
Table 1: Inhibitory Activity of this compound on RMI/MM2 Interaction
| Assay Type | Reported IC50 / Kd | Reference |
| AlphaScreen | 36 ± 10 µM | |
| Fluorescence Polarization (FP) | 260 ± 110 µM | |
| Surface Plasmon Resonance (SPR) | Kd of 7.3 ± 0.8 µM | |
| Isothermal Titration Calorimetry (ITC) | Kd of 3.4 ± 1.0 µM | |
| Fluorescence Polarization (FP) | No observable activity | |
| Surface Plasmon Resonance (SPR) | No observable binding |
Table 2: Chemical Stability of this compound
| Condition | Observation | Reference |
| Aqueous Buffer (phosphate buffer, pH 7-8) | Complete decomposition within seconds | |
| Organic Solvents (CDCl3, CD3OD, wet CD3CN) | Rapid decomposition | |
| DMSO | Stable | |
| Ethyl Acetate | Stable |
Experimental Protocols
Initial Identification of this compound (Voter et al., 2016)
Fluorescence Polarization (FP) Assay:
-
Principle: This assay measures the change in the polarization of fluorescently labeled MM2 peptide upon binding to the RMI core complex. Inhibition is detected by a decrease in polarization as the inhibitor displaces the labeled peptide.
-
Protocol:
-
A 37-mer peptide from the MM2 domain of FANCM labeled with FITC was used as the tracer.
-
The RMI core complex (RMI1/RMI2) was titrated against a fixed concentration of the tracer to determine the binding affinity.
-
For inhibition assays, this compound was serially diluted and added to a mixture of the RMI core complex and the FITC-labeled MM2 peptide.
-
Fluorescence polarization was measured using a microplate reader with an excitation wavelength of 470 nm and an emission wavelength of 525 nm.
-
AlphaScreen Assay:
-
Principle: A proximity-based assay where donor and acceptor beads are brought together through the interaction of biotinylated MM2 peptide and His-tagged RMI core complex, generating a chemiluminescent signal. Inhibitors disrupt this interaction, leading to a decrease in signal.
-
Protocol:
-
Biotinylated MM2 peptide (Bio-MM2) and His-tagged RMI core complex were used.
-
Streptavidin-coated donor beads and Ni2+-coated acceptor beads were utilized.
-
This compound was titrated into a mixture containing Bio-MM2, His-tagged RMI core complex, and the AlphaScreen beads.
-
The reaction was incubated at room temperature, and the signal was read on a plate reader capable of AlphaScreen detection.
-
Surface Plasmon Resonance (SPR):
-
Principle: Measures the binding of an analyte (this compound) to a ligand (RMI core complex) immobilized on a sensor chip by detecting changes in the refractive index at the surface.
-
Protocol:
-
The RMI core complex was immobilized on a sensor chip via amine coupling.
-
This compound was serially diluted in running buffer containing 1.5% (v/v) DMSO and injected over the immobilized RMI core complex.
-
The association and dissociation rates were monitored in real-time to calculate the dissociation constant (Kd).
-
Re-evaluation of this compound (Wu et al., 2023)
Synthesis of this compound:
-
A one-pot Mannich reaction was employed using 2-picolinaldehyde, piperazine-1-carboxylic acid ethyl ester, and 2-phenyl-N-hydroxyindole.
Chemical Stability Assay:
-
Principle: The stability of this compound was assessed in various solvents and buffers over time using NMR spectroscopy and LC-MS.
-
Protocol:
-
This compound was dissolved in various deuterated NMR solvents (DMSO-d6, CDCl3, CD3OD, wet CD3CN) and aqueous buffers (phosphate buffer at pH 7 and 8).
-
1H NMR spectra were recorded at different time points to monitor the appearance of degradation products.
-
LC-MS was used to identify the masses of the parent compound and its degradation products.
-
UV-Vis spectroscopy was used to track the kinetics of decomposition in aqueous buffers.
-
Fluorescence Polarization (FP) Assay:
-
Protocol:
-
A 20-mer peptide from the MM2 domain of FANCM labeled with TAMRA was used as the tracer.
-
The assay was performed in a buffer of 20 mM HEPES, 150 mM NaCl, 0.005% Tween-20, and 5% v/v DMSO at pH 7.5.
-
This compound and its stable analogs were titrated against a pre-incubated mixture of the RMI1/RMI2 complex and the TAMRA-labeled MM2 peptide.
-
Fluorescence polarization was measured to detect any displacement of the tracer.
-
Surface Plasmon Resonance (SPR):
-
Protocol:
-
The RMI1/RMI2 complex was immobilized on the sensor chip.
-
This compound and its stable analogs were injected at various concentrations in a running buffer of 20 mM HEPES, 150 mM NaCl, 0.005% Tween, and 5% v/v DMSO at pH 7.5.
-
Binding responses were monitored to detect any direct interaction.
-
Visualizations
Caption: Proposed mechanism of the Fanconi Anemia pathway in response to DNA cross-linking agents and the intended target of this compound.
Caption: Workflow of the Fluorescence Polarization (FP) assay to screen for inhibitors of the RMI-MM2 interaction.
Caption: General workflow for assessing the chemical stability of a small molecule compound like this compound.
Conclusion and Future Directions
The story of this compound serves as a crucial case study in the field of drug discovery. While the initial identification of this compound as an inhibitor of the FANCM-RMI interaction was promising, subsequent rigorous chemical and biophysical characterization has demonstrated that it is an unstable compound that likely acts as a PAINS. The lack of reproducible, specific inhibitory activity in robust assays undermines its utility as a research tool and its potential as a therapeutic lead.
For researchers in the field, this underscores the absolute necessity of:
-
Early and thorough chemical stability assessment: Compounds should be evaluated for stability in relevant aqueous buffers early in the discovery process.
-
Orthogonal biophysical validation: Hits from high-throughput screens should be validated using multiple, mechanistically distinct biophysical assays (e.g., FP, SPR, ITC) to confirm direct and specific target engagement.
-
Awareness of PAINS: Researchers should be vigilant for chemical scaffolds known to be associated with pan-assay interference.
Despite the outcome with this compound, the targeting of the Fanconi Anemia pathway, and specifically the FANCM-RMI interaction, remains a valid and promising strategy for overcoming chemoresistance. Future efforts should focus on the discovery and development of novel, chemically stable, and specific inhibitors of this critical protein-protein interaction. The lessons learned from the investigation of this compound will undoubtedly guide more robust and successful drug discovery campaigns in this important area of cancer therapeutics.
References
Unraveling the Enigma of PIP-199: A Technical Guide to Its Re-evaluation as a Pan-Assay Interference Compound
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Initially identified as a selective inhibitor of the RecQ-mediated genome instability protein (RMI) core complex interaction with the Fanconi anemia complementation group M protein (FANCM), PIP-199 showed promise in sensitizing resistant tumors to DNA crosslinking chemotherapeutics. However, recent, more rigorous investigations have compellingly demonstrated that this compound is a pan-assay interference compound (PAINS). This technical guide provides an in-depth analysis of the experimental evidence that has led to the reclassification of this compound, highlighting its chemical instability and lack of specific biological activity. This document serves as a crucial resource for researchers, offering a case study on the importance of thorough chemical and biophysical characterization of small molecule probes.
The Initial Hypothesis: Targeting the FANCM-RMI Interaction
The Fanconi anemia (FA) pathway is a critical DNA repair mechanism, and its induction is a common route for tumor resistance to DNA crosslinking agents.[1][2] The interaction between FANCM and the RMI complex is essential for the proper functioning of this pathway.[2] Consequently, small molecules that could disrupt this protein-protein interaction were sought after as potential cancer therapeutics.
This compound emerged from a high-throughput screening campaign as a selective inhibitor of the RMI core complex/MM2 (the binding site of the RMI complex on FANCM) interaction.[1][3]
Reported Biological Activity
Initial studies reported that this compound selectively inhibited the formation of the RMI core complex/MM2 complex.
| Parameter | Value | Assay | Reference |
| IC50 | 36 ± 10 μM | RMI core complex/MM2 Fluorescence Polarization (FP) Assay | |
| IC50 | 260 ± 110 μM | Repurchased this compound in RMI core complex/MM2 FP Assay | |
| IC50 | 450 ± 130 μM | PriA-SSB AlphaScreen Assay (Control) |
The Re-evaluation: Unmasking a PAINS Compound
Despite the initial promising data, subsequent independent research published in 2023 has demonstrated that this compound is chemically unstable and lacks specific, reproducible activity against the FANCM-RMI interaction. These findings strongly indicate that this compound is a pan-assay interference compound (PAINS), a class of molecules that appear to be active in multiple assays due to non-specific mechanisms, often as a result of chemical reactivity or aggregation.
Chemical Instability of this compound
The core issue with this compound lies in its indole-derived Mannich base scaffold, which renders the molecule highly susceptible to decomposition in common aqueous buffers and even some organic solvents.
Experimental Protocol: Stability Analysis of this compound
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The stability of this compound was assessed by dissolving the compound in various deuterated solvents (e.g., CDCl3, CD3OD, wet CD3CN, and DMSO-d6) and acquiring 1H NMR spectra over time. Rapid decomposition was observed in most solvents, with the exception of DMSO-d6 and ethyl acetate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The decomposition products of this compound in aqueous buffers (e.g., phosphate buffers at pH 6-8) were analyzed by LC-MS. These experiments confirmed the rapid degradation of the parent compound and identified a primary degradation pathway involving the loss of the piperazine moiety to form a stable indolic nitrone, which can subsequently be hydrated.
Lack of Specific Biophysical Interaction
Further investigation into the direct binding of this compound to the RMI complex using robust biophysical methods failed to show any specific interaction.
Experimental Protocols: Biophysical Binding Assays
-
Fluorescence Polarization (FP) Assay: This competitive binding assay was used to measure the ability of this compound to displace a fluorescently labeled MM2-based tracer from the RMI1/RMI2 complex. In these rigorous follow-up studies, neither this compound nor its more stable analogues showed any competitive inhibition.
-
Surface Plasmon Resonance (SPR): SPR was employed to directly measure the binding kinetics and affinity of this compound to the immobilized RMI core complex. Despite encountering solubility issues at higher concentrations, no convincing evidence of binding was observed for this compound or its analogues under the tested conditions.
The Broader Implications: A Cautionary Tale
The case of this compound underscores the critical importance of rigorous validation for any small molecule inhibitor before its use as a biological tool. The initial reports of its activity were likely due to non-specific effects of its breakdown products or other artifacts common to PAINS compounds.
Researchers who have used this compound or structurally similar compounds in their studies should critically re-evaluate their findings. The apparent biological effects observed may not be attributable to the specific inhibition of the FANCM-RMI interaction.
Conclusion and Recommendations
The current body of scientific evidence strongly indicates that this compound is not a selective inhibitor of the FANCM-RMI interaction but rather a chemically unstable pan-assay interference compound. Its utility as a tool for studying the Fanconi anemia pathway or for sensitizing cancer cells is therefore not supported.
For researchers in drug discovery and chemical biology, the following recommendations are paramount:
-
Thorough Chemical Characterization: Always perform comprehensive stability studies of hit compounds in relevant aqueous buffers and assay media.
-
Orthogonal Biophysical Validation: Confirm direct binding of a compound to its putative target using at least two independent biophysical methods (e.g., SPR, ITC, FP).
-
Beware of PAINS Scaffolds: Be vigilant for known PAINS motifs in screening hits and prioritize their early de-risking. The indole-derived Mannich base scaffold of this compound should now be considered a potential source of assay interference.
To date, there are no known and validated chemical inhibitors of the FANCM-RMI interaction in the scientific literature. The search for such molecules remains an important endeavor in the development of novel cancer therapeutics.
References
Methodological & Application
Application Notes and Protocols for the Use of PIP-199 in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Note: This document provides information on the background and initial development of PIP-199 as a targeted inhibitor of the Fanconi Anemia pathway. However, it is critical for researchers to be aware of recent findings regarding the compound's instability and the significant implications for its use in cell culture experiments.
Introduction and Intended Use
This compound was first identified as a selective inhibitor of the protein-protein interaction between the RecQ-mediated genome instability protein (RMI) core complex and a peptide from the Fanconi anemia complementation group M (FANCM) protein, known as MM2.[1][2] This interaction is a crucial component of the Fanconi Anemia (FA) DNA repair pathway, which is responsible for resolving interstrand crosslinks (ICLs) in DNA.[1][2] The FA pathway is a key mechanism by which some tumors develop resistance to DNA crosslinking chemotherapeutic agents.[1] Therefore, this compound was developed with the therapeutic goal of sensitizing resistant tumors to these chemotherapies by inhibiting this critical DNA repair pathway.
The intended application of this compound in a research setting was to probe the function of the FANCM-RMI interaction in DNA repair and to investigate its potential as a therapeutic target in cancer cells, particularly those exhibiting resistance to DNA-damaging agents.
Critical Alert: Chemical Instability and Pan-Assay Interference Compound (PAINS) Classification
Subsequent to its initial characterization, rigorous studies published in 2023 have demonstrated that This compound is a chemically unstable compound in common aqueous buffers and some organic solvents. These studies have shown that this compound rapidly decomposes, and any observed biological activity is likely attributable to the non-specific, toxic effects of its breakdown products rather than the specific inhibition of the FANCM-RMI interaction.
Key Findings on this compound Instability:
-
Rapid Decomposition: this compound has been shown to degrade quickly in aqueous solutions, including cell culture media.
-
Formation of Non-specific Toxic Products: The decomposition of this compound leads to the formation of various breakdown products. The primary mode of degradation appears to be the loss of the piperazine moiety, forming a stable indolic nitrone, which can then be hydrated to the corresponding alcohol and other byproducts. These byproducts are thought to be responsible for the observed cellular toxicity.
-
Lack of Specific Binding: Re-evaluation of the biophysical interaction between this compound and the RMI complex has shown no observable binding or competitive inhibition in assays like fluorescence polarization and surface plasmon resonance.
-
PAINS Classification: Due to its instability and the potential for off-target effects, this compound and its structural analogs are now considered Pan-Assay Interference Compounds (PAINS). PAINS are molecules that show activity in multiple assays through non-specific mechanisms, leading to misleading results.
Implication for Researchers: Any data generated using this compound as a specific inhibitor of the FANCM-RMI interaction should be interpreted with extreme caution. Researchers planning to use this compound should be aware that the observed cellular effects are likely not due to the intended mechanism of action.
Originally Reported and Re-evaluated Quantitative Data
The following table summarizes the initial quantitative data reported for this compound. It is crucial to view this data in the context of the compound's now-known instability. The reported IC50 values may reflect the non-specific effects of the compound and its degradation products rather than specific inhibition of the FANCM-RMI interaction.
| Parameter | Assay Type | Reported Value (Voter et al., 2016) | Notes |
| IC50 | RMI core complex/MM2 AlphaScreen | 36 ± 10 µM | Initial reported inhibitory concentration. |
| IC50 | PriA-SSB AlphaScreen (Counter-screen) | 450 ± 130 µM | Used to demonstrate selectivity. |
| IC50 | RMI core complex/MM2 FP Assay (repurchased compound) | 260 ± 110 µM | Fluorescence polarization assay. |
| Kd | Surface Plasmon Resonance (SPR) | 7.3 ± 0.8 µM | Dissociation constant for binding to RMI core complex. |
| Kd | Isothermal Titration Calorimetry (ITC) | 3.4 ± 1.0 µM | Dissociation constant for binding to RMI core complex. |
Signaling Pathway and Experimental Workflow Diagrams
The Fanconi Anemia (FA) DNA Repair Pathway
The following diagram illustrates the intended target of this compound within the FA pathway.
Caption: Intended mechanism of this compound in the Fanconi Anemia pathway.
Recommended Workflow for Evaluating Compounds Targeting DNA Repair
Given the issues with this compound, a more rigorous workflow is recommended for the evaluation of any new compound intended to target a specific cellular pathway.
Caption: A rigorous workflow for the validation of targeted inhibitors.
Example Experimental Protocols (with Critical Caveats)
The following protocols are provided as examples of how a compound like this compound might have been tested in cell culture. These are not endorsements for the use of this compound. When interpreting results from such experiments with this compound, it is essential to consider that the observed effects are likely due to its instability and the non-specific toxicity of its breakdown products.
Cell Viability Assay (MTT/WST-1 Assay)
Objective: To assess the effect of a compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., a cell line with known resistance to cisplatin)
-
Complete cell culture medium
-
This compound (or test compound)
-
DMSO (for stock solution)
-
96-well plates
-
MTT or WST-1 reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT/WST-1 Addition:
-
For MTT: Add 10 µL of MTT reagent to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer and incubate overnight.
-
For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.
Critical Caveat for this compound: The observed decrease in cell viability is likely a result of non-specific toxicity from the decomposition of this compound in the aqueous cell culture medium.
DNA Damage Assay (γH2AX Staining)
Objective: To assess the induction of DNA double-strand breaks in cells following compound treatment.
Materials:
-
Cells grown on coverslips or in chamber slides
-
This compound (or test compound)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with the desired concentration of the compound for a specified time (e.g., 24 hours). Include appropriate positive and negative controls.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Antibody Staining: Incubate with the primary anti-γH2AX antibody overnight at 4°C. The next day, wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS and counterstain with DAPI for 5 minutes. Mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number of γH2AX foci per cell.
Critical Caveat for this compound: An increase in γH2AX foci may be observed due to the general toxicity and induction of cellular stress by the breakdown products of this compound, rather than a specific effect on the FA pathway.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
Objective: To determine the effect of a compound on cell cycle progression.
Materials:
-
Cells in suspension
-
This compound (or test compound)
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells in culture with the compound at various concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Critical Caveat for this compound: Any observed changes in the cell cycle distribution are likely a consequence of a general cellular stress response to the toxic breakdown products of this compound.
Validated Alternatives to this compound
Given the unsuitability of this compound for its intended purpose, researchers should consider alternative strategies to investigate the Fanconi Anemia pathway.
-
Genetic Approaches: The use of siRNA, shRNA, or CRISPR/Cas9 to deplete key components of the FA pathway (e.g., FANCM, RMI1, RMI2) remains a reliable method to study the function of this pathway.
-
Validated Small Molecule Inhibitors of the FA Pathway: While specific inhibitors of the FANCM-RMI interaction are still under development, other small molecules targeting different components of the FA pathway have been reported. These include:
-
Curcumin and its analogs: Shown to inhibit the FA pathway.
-
Wortmannin, H-9, and alsterpaullone: Kinase inhibitors that can affect the FA pathway, likely through inhibition of ATR.
-
CU1 and CU2: Identified as inhibitors of UBE2T/FANCL-mediated FANCD2 monoubiquitylation.
-
-
Peptide-based Inhibitors: Recently, potent cyclic peptide inhibitors that disrupt the FANCM-RMI interaction have been developed. These represent a promising new class of tools for studying this specific interaction.
Conclusion and Recommendations
The case of this compound serves as a critical reminder of the importance of rigorous chemical and biophysical validation of small molecule probes before their use in biological systems. While initially promising, this compound is not a reliable tool for studying the FANCM-RMI interaction due to its inherent chemical instability.
Recommendations for Researchers:
-
Avoid using this compound as a specific inhibitor of the FANCM-RMI interaction in cell culture experiments.
-
Critically re-evaluate any previous data generated using this compound.
-
When selecting a small molecule inhibitor, thoroughly review the literature for evidence of its stability, specificity, and on-target activity in cellular contexts.
-
Consider using genetic methods or validated alternative inhibitors to study the Fanconi Anemia pathway.
-
Follow a rigorous validation workflow for any new chemical probes to avoid generating misleading data.
References
recommended solvents and storage for PIP-199
For Researchers, Scientists, and Drug Development Professionals
Critical Alert: Chemical Instability and Pan-Assay Interference Compound (PAINS) Nature of PIP-199
Recent research has demonstrated that this compound, a compound previously identified as a selective inhibitor of the RMI core complex/MM2 interaction, is chemically unstable and behaves as a pan-assay interference compound (PAINS).[1][2][3][4][5] This document provides a summary of the originally reported properties and protocols for this compound, alongside critical findings regarding its instability. Researchers are strongly advised to consider these findings when designing, interpreting, and reproducing experiments involving this compound.
Chemical Properties and Storage
While several suppliers provide the following information, it is crucial to note the compound's inherent instability under common experimental conditions.
| Property | Value |
| Molecular Formula | C₂₇H₂₈N₄O₃ |
| Molecular Weight | 456.54 g/mol |
| CAS Number | 622795-76-0 |
| Appearance | White to off-white solid |
| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years. |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. |
| Recommended Solvent | DMSO (up to 41.67 mg/mL or 91.27 mM, may require ultrasonication and warming to 80°C). Note: Use freshly opened, anhydrous DMSO as the compound's solubility is significantly impacted by hygroscopic DMSO. |
Solubility and Solution Preparation
Caution: A 2023 study in the Journal of Medicinal Chemistry reported that this compound rapidly decomposes in some organic solvents and common aqueous buffers. The primary degradation pathway appears to be the loss of the piperazine moiety.
Protocol for Preparing a DMSO Stock Solution (Based on Supplier Data)
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound, add 219.04 µL of DMSO.
-
To aid dissolution, the solution can be gently warmed to 37°C and sonicated in an ultrasonic bath. For higher concentrations, warming to 80°C may be necessary.
-
Once fully dissolved, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -80°C for up to 6 months or -20°C for up to 1 month.
Critical Consideration: Given the reported instability, it is highly recommended to prepare fresh solutions immediately before use and to minimize the time the compound spends in any solvent, particularly aqueous solutions.
Reported Biological Activity and Mechanism of Action
Note: The following information is based on initial high-throughput screening data. Subsequent, more detailed investigations have failed to reproduce the specific inhibitory activity of this compound.
This compound was initially identified as a selective inhibitor of the protein-protein interaction between the RMI (RecQ-mediated genome instability protein) core complex and a peptide from the Fanconi anemia complementation group M protein (FANCM), referred to as MM2. This interaction is a crucial component of the Fanconi anemia (FA) DNA repair pathway, which is often implicated in tumor resistance to DNA crosslinking chemotherapies. The initial hypothesis was that by inhibiting the FANCM-RMI interaction, this compound could resensitize resistant tumors to these chemotherapeutic agents. The reported IC₅₀ for this inhibition was 36 µM.
However, a 2023 study by Wu et al. found that neither this compound nor its more hydrolytically stable analogues demonstrated any observable activity in binding and competitive biophysical assays for the FANCM-RMI interaction. The apparent cellular activity reported in earlier studies is now believed to be a result of the non-specific toxicity of its breakdown products.
Hypothesized Signaling Pathway (Original Concept)
Caption: Hypothesized inhibition of the FANCM-RMI interaction by this compound.
Experimental Protocols
The following are examples of experimental setups where this compound was previously used. Researchers should be aware that the observed effects may be due to compound decomposition rather than specific target inhibition.
In Vitro Inhibition Assay (Fluorescence Polarization - Historical Reference)
This protocol is based on the initial high-throughput screening that identified this compound.
-
Reagents:
-
Purified RMI core complex
-
Fluorescently labeled MM2 peptide
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.005% Tween, pH 7.5)
-
This compound dissolved in DMSO
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a microplate, add the RMI core complex and the fluorescently labeled MM2 peptide to the assay buffer.
-
Add the diluted this compound or DMSO (as a control) to the wells. The final DMSO concentration should be kept low (e.g., <1.5% v/v).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
-
Experimental Workflow for Assessing Chemical Stability
Researchers intending to use this compound or similar compounds should perform rigorous stability testing.
Caption: Workflow for testing the chemical stability of this compound.
Summary and Recommendations
-
Chemical Instability: this compound is an unstable compound that readily decomposes in aqueous buffers and some organic solvents.
-
PAINS Compound: Due to its instability and the potential for its breakdown products to cause non-specific effects, this compound should be considered a pan-assay interference compound (PAINS).
-
Lack of Specificity: Rigorous biophysical assays have failed to confirm the inhibitory activity of this compound against the FANCM-RMI interaction.
-
Data Interpretation: Any experimental results obtained using this compound should be interpreted with extreme caution. The observed biological effects are likely due to the non-specific toxicity of a mixture of its degradation products.
-
Future Studies: Researchers are advised to seek alternative, validated tool compounds for studying the FANCM-RMI pathway. Any future use of compounds with the same indole-derived Mannich base scaffold should be preceded by thorough aqueous stability testing.
References
Application Notes and Protocols for In Vitro Assays Involving PIP-199: A Critical Review and Methodological Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Recent studies have demonstrated that PIP-199 is a chemically unstable compound that rapidly decomposes in aqueous solutions, leading to potential pan-assay interference and non-specific toxicity.[1][2][3][4][5] The experimental data and protocols presented herein are for the purpose of illustrating the methodologies used to study the intended biological target. Researchers should exercise extreme caution in interpreting any data generated using this compound and are strongly advised to perform rigorous chemical stability and control experiments.
Introduction: The Fanconi Anemia Pathway and the RMI-FANCM Interaction
The Fanconi Anemia (FA) pathway is a critical DNA repair mechanism that resolves interstrand crosslinks, a highly toxic form of DNA damage. A key protein complex in this pathway is the RecQ-mediated genome instability (RMI) core complex, which interacts with the Fanconi Anemia Complementation Group M (FANCM) protein. This interaction is mediated by the MM2 domain of FANCM and is essential for the proper functioning of the FA pathway. Disruption of the RMI-FANCM interaction can sensitize cells to DNA crosslinking agents, making it a potential therapeutic target for overcoming chemotherapy resistance in tumors.
This compound was initially reported as a selective inhibitor of the RMI core complex/MM2 interaction. However, subsequent research has refuted this, showing the compound to be unstable and its apparent biological activity likely due to non-specific effects of its degradation products. This document provides the experimental protocols originally used to characterize this compound, which can serve as a methodological guide for screening and validating new inhibitors of the RMI-FANCM interaction.
Signaling Pathway Diagram
References
Application Notes and Protocols for Determining the IC50 of PIP-199 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIP-199 has been identified as a selective inhibitor of the RecQ-mediated genome instability protein (RMI) core complex/MM2 interaction, with a reported half-maximal inhibitory concentration (IC50) of 36 μM.[1] This interaction is a crucial component of the Fanconi anemia (FA) DNA repair pathway, which is often implicated in tumor resistance to DNA crosslinking chemotherapies.[1][2] By disrupting this pathway, this compound has been investigated for its potential to sensitize resistant tumors to such therapeutic agents.[1]
However, it is critical for researchers to be aware of recent findings indicating that this compound is a Mannich base that exhibits chemical instability in common aqueous buffers and some organic solvents.[3] Studies have shown that the parent compound can decompose rapidly, and its observed biological activity in cellular assays may stem from the non-specific toxicity of its breakdown products. Therefore, this compound may be classified as a pan-assay interference compound (PAINS). Researchers should exercise caution and implement appropriate controls to account for this instability in their experimental design.
These application notes provide detailed protocols for determining the IC50 of this compound in various cancer cell lines, with special considerations for its chemical properties.
Data Presentation: IC50 of this compound in Cancer Cell Lines
Due to the limited availability of comprehensive public data on the IC50 of this compound across a wide range of cancer cell lines, the following table is provided as a template for researchers to populate with their own experimentally determined values.
| Cancer Cell Line | Tissue of Origin | IC50 (µM) | Assay Method | Notes |
| e.g., HeLa | Cervical Cancer | Data not available | e.g., MTT Assay | |
| e.g., MCF-7 | Breast Cancer | Data not available | e.g., CellTiter-Glo | |
| e.g., A549 | Lung Cancer | Data not available | e.g., MTT Assay | |
| e.g., U-87 MG | Glioblastoma | Data not available | e.g., CellTiter-Glo |
Signaling Pathway
This compound is reported to target the interaction between the Fanconi anemia complementation group M protein (FANCM) and the RMI core complex. This interaction is essential for the proper functioning of the Fanconi Anemia (FA) DNA repair pathway, which plays a critical role in resolving DNA interstrand crosslinks. By inhibiting the FANCM-RMI interaction, this compound disrupts this repair mechanism, potentially leading to increased sensitivity of cancer cells to DNA crosslinking agents.
Experimental Protocols
Two common and reliable methods for determining the IC50 value of a compound in cancer cell lines are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps for determining the IC50 value of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cell metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in an appropriate solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Plate reader (absorbance at 490 or 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to 70-80% confluency.
-
Trypsinize the cells, resuspend them in complete medium, and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound from the stock solution in complete medium. A suggested starting concentration range is 0.1 µM to 100 µM.
-
Crucial Note on Stability: Due to the reported instability of this compound in aqueous solutions, it is recommended to prepare the dilutions immediately before use. Consider minimizing the incubation time with the compound if feasible for the specific cell line.
-
Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a blank control (medium only).
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Test each concentration in triplicate.
-
-
Incubation:
-
Incubate the plates for a predetermined period (e.g., 48 to 72 hours) in a CO2 incubator. The incubation time should be optimized based on the cell line's doubling time.
-
-
MTT Assay:
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for an additional 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 or 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and fit a dose-response curve (sigmoidal curve) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 2: Determination of IC50 using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol utilizes the CellTiter-Glo® assay, which measures ATP levels as an indicator of cell viability. This "add-mix-measure" assay is generally faster and has fewer steps than the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in an appropriate solvent)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Opaque-walled 96-well or 384-well microplates
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in the MTT assay protocol, using opaque-walled plates suitable for luminescence measurements.
-
-
Compound Preparation and Treatment:
-
Prepare and add the this compound dilutions and controls as described in the MTT assay protocol.
-
Crucial Note on Stability: Again, prepare fresh dilutions of this compound immediately before use.
-
-
Incubation:
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Record the luminescence using a plate reader.
-
Subtract the average background luminescence (from wells with medium only) from all experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.
-
References
Application Notes and Protocols for PIP-199 in DNA Crosslinking Studies: A Cautionary Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIP-199 was initially identified as a small molecule inhibitor with potential applications in sensitizing chemoresistant tumors to DNA crosslinking agents.[1] The proposed mechanism centered on its ability to disrupt the interaction between the Fanconi anemia complementation group M protein (FANCM) and the RecQ-mediated genome instability protein (RMI) complex.[2][3] This interaction is a crucial component of the Fanconi Anemia (FA) DNA repair pathway, which is frequently implicated in tumor resistance to DNA crosslinking chemotherapies.[1][3] However, recent and comprehensive studies have revealed significant chemical instability of this compound, rendering it unsuitable as a reliable tool for biological research. This document provides a summary of the initial hypothesis, details the subsequent findings of its instability, and offers protocols for assessing the compound and interpreting any previously generated data.
Proposed Mechanism of Action (Initial Hypothesis)
The FA pathway is a critical DNA repair mechanism, and its proper function relies on the interaction between the FANCM and RMI complexes. Mutations that disrupt this interaction have been shown to sensitize cells to agents that cause DNA crosslinks. This compound was reported to be a selective inhibitor of the RMI core complex/MM2 interaction, with an IC₅₀ of 36 μM. The therapeutic hypothesis was that by inhibiting the FANCM-RMI interaction, this compound could mimic these sensitizing mutations and restore tumor sensitivity to DNA crosslinking drugs.
Caption: Proposed mechanism of this compound in sensitizing cells to DNA crosslinking agents.
Critical Findings: Chemical Instability and Pan-Assay Interference
Key findings include:
-
Rapid Decomposition: this compound shows immediate breakdown in aqueous solutions.
-
Lack of Specific Activity: Neither this compound nor its more stable analogues demonstrated observable activity in binding and competitive biophysical assays for the FANCM-RMI interaction.
-
Non-specific Toxicity: The apparent cellular activity previously attributed to this compound is likely due to the non-specific toxicity of its various breakdown products.
-
Pan-Assay Interference Compound (PAINS): It has been proposed that this compound and similar indole-derived Mannich scaffolds represent a new family of PAINS, which are known to interfere with various biological assays.
Table 1: Summary of this compound Characteristics
| Parameter | Reported Value/Finding | Reference |
| Proposed Target | RMI core complex/MM2 interaction | |
| Reported IC₅₀ | 36 μM | |
| Chemical Stability | Unstable; immediately decomposes in aqueous buffers. | |
| Biophysical Activity | No observable activity in binding and competitive assays. | |
| Cellular Activity | Likely arises from non-specific toxicity of breakdown products. | |
| Classification | Potential Pan-Assay Interference Compound (PAINS). |
Protocols: A Guide for Assessment and Interpretation
Given the instability of this compound, the following protocols are recommended not for its application in DNA crosslinking studies, but for researchers who may be working with this compound or interpreting historical data.
Protocol 1: Assessment of this compound Stock Solution Stability
This protocol is designed to verify the integrity of this compound in the specific solvents and buffers used in an experiment.
Materials:
-
This compound solid compound
-
Anhydrous, high-purity organic solvents (e.g., DMSO, DMF)
-
Aqueous buffers (e.g., PBS, Tris-HCl) relevant to the planned experiment
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Prepare a fresh stock solution of this compound in an anhydrous organic solvent (e.g., 10 mM in DMSO).
-
Immediately analyze a sample of the fresh stock solution by HPLC and LC-MS to establish a baseline (t=0) chromatogram and mass spectrum.
-
Dilute the this compound stock solution to the final working concentration in the intended aqueous experimental buffer.
-
Incubate the solution under the same conditions as the planned biological assay (e.g., temperature, light exposure).
-
At various time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr), inject an aliquot of the buffered this compound solution into the HPLC and LC-MS systems.
-
Data Analysis: Compare the chromatograms and mass spectra over time to the t=0 baseline. The appearance of new peaks and the disappearance of the parent this compound peak indicate decomposition.
Protocol 2: Control Experiments for Cellular Assays
For researchers who have previously used this compound, these control experiments are crucial for data interpretation.
Procedure:
-
Vehicle and Breakdown Product Controls:
-
Prepare the aqueous buffer solution that was used to deliver this compound to the cells.
-
"Age" this solution by incubating it for a period equivalent to the duration of your original experiment to allow for the decomposition of this compound.
-
Use this "aged" solution, containing the breakdown products, as a control in your cellular assays (e.g., viability, apoptosis, DNA damage assays).
-
Compare the results to cells treated with a fresh preparation of this compound and a vehicle-only control.
-
-
Use of Structurally Unrelated Inhibitors:
-
To validate any observed phenotype, use a structurally and mechanistically unrelated inhibitor of the DNA damage response pathway as a positive control.
-
Caption: Experimental workflow illustrating the instability of this compound.
Conclusion and Recommendations
The available scientific evidence strongly indicates that this compound is chemically unstable and not a suitable tool for studying DNA crosslinking or for specific inhibition of the FANCM-RMI interaction. The apparent biological effects are likely due to the non-specific actions of its degradation products.
Recommendations for Researchers:
-
Avoid Using this compound: It is strongly recommended to discontinue the use of this compound in biological studies.
-
Critically Re-evaluate Existing Data: Any data generated using this compound should be interpreted with extreme caution and may likely be artifactual.
-
Prioritize Compound Stability: When selecting small molecule inhibitors, it is crucial to assess their chemical stability in the relevant experimental conditions as a preliminary step.
-
Explore Alternative Inhibitors: Researchers interested in the FANCM-RMI pathway should seek or develop alternative, stable, and specific inhibitors.
References
Application Notes and Protocols: The Case of PIP-199 and the Fanconi Anemia Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fanconi Anemia (FA) pathway is a critical DNA repair network responsible for resolving DNA interstrand crosslinks (ICLs), a highly toxic form of DNA damage. Defects in this pathway lead to the genetic disorder Fanconi anemia, characterized by bone marrow failure and a predisposition to cancer. The FA pathway is also implicated in the resistance of some cancers to chemotherapy drugs that induce ICLs. A key protein-protein interaction (PPI) in this pathway occurs between the Fanconi anemia complementation group M protein (FANCM) and the RecQ-mediated genome instability (RMI) complex. This interaction is crucial for the proper functioning of the FA pathway, making it an attractive target for therapeutic intervention to sensitize chemoresistant tumors.
Initially, the small molecule PIP-199 was identified as a selective inhibitor of the FANCM-RMI interaction and was proposed as a chemical tool to study the FA pathway and as a potential lead compound for drug development. However, subsequent research has revealed significant chemical instability issues with this compound, calling into question its utility as a specific inhibitor. These application notes provide a comprehensive overview of the initial findings related to this compound, the subsequent discovery of its instability, and detailed protocols for rigorously evaluating potential inhibitors of the Fanconi Anemia pathway.
The Fanconi Anemia Signaling Pathway
The FA pathway is a complex signaling network that involves at least 23 proteins. The pathway is activated when the FANCM protein, in conjunction with the FA core complex, recognizes a DNA lesion. This leads to the monoubiquitination of the FANCD2-FANCI dimer, a key event that orchestrates the recruitment of downstream DNA repair proteins to the site of damage. The interaction between FANCM and the RMI complex is essential for the proper execution of this pathway.
Caption: The Fanconi Anemia pathway, highlighting the FANCM-RMI interaction.
Quantitative Data on this compound: A Cautionary Tale
This compound was initially reported to inhibit the interaction between the RMI core complex and the MM2 region of FANCM with a specific IC50 value. However, it is crucial to note that recent studies have demonstrated that this compound is unstable in aqueous solutions and can act as a Pan-Assay Interference Compound (PAINS).[1][2][3][4] The observed inhibitory activity may be due to non-specific effects of the compound or its degradation products rather than specific targeting of the FANCM-RMI interaction.
| Compound | Assay Type | Target | Reported IC50 (µM) | Caveat |
| This compound | Fluorescence Polarization | RMI core complex/MM2 | 36 ± 10 | Prone to decomposition in aqueous buffers, potentially leading to non-specific inhibition. |
| This compound | AlphaScreen | RMI core complex/MM2 | 260 ± 110 | Discrepancy with FP assay, highlighting variability and potential for assay artifacts. |
| This compound | AlphaScreen | PriA/SSB (Control) | 450 ± 130 | Showed some off-target activity at higher concentrations. |
The Critical Importance of Chemical Stability Assessment
The case of this compound underscores the necessity of thoroughly evaluating the chemical stability of any compound intended for use in biological assays.[1] An unstable compound can lead to a host of problems, including:
-
False positives: Degradation products may be reactive and inhibit the target protein or other assay components non-specifically.
-
Irreproducible results: The rate of degradation can vary depending on buffer composition, temperature, and incubation time, leading to poor reproducibility.
-
Misleading structure-activity relationships (SAR): If the parent compound is not the active species, any SAR studies will be based on a false premise.
The following workflow is recommended for screening and validating potential inhibitors of protein-protein interactions.
Caption: A rigorous workflow for validating protein-protein interaction inhibitors.
Experimental Protocols
Protocol 1: Assessment of Compound Stability by LC-MS
This protocol is designed to assess the stability of a test compound in the aqueous buffer used for biological assays.
Materials:
-
Test compound (e.g., this compound)
-
DMSO (HPLC grade)
-
Assay buffer (e.g., PBS, pH 7.4)
-
LC-MS system
Procedure:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in the assay buffer. Also prepare a control sample diluted in a non-aqueous solvent like acetonitrile.
-
Incubate the aqueous sample at the temperature used for the biological assay (e.g., 25°C or 37°C).
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of the sample and quench any reaction by adding an equal volume of cold acetonitrile.
-
Analyze the samples by LC-MS.
-
Monitor the disappearance of the parent compound's mass peak and the appearance of any new peaks corresponding to degradation products over time.
Protocol 2: Fluorescence Polarization (FP) Assay for RMI-FANCM Interaction
This protocol describes a primary screen to identify inhibitors of the RMI-FANCM interaction.
Materials:
-
Purified RMI core complex
-
Fluorescently labeled peptide corresponding to the MM2 region of FANCM (e.g., with FITC)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100)
-
Test compounds
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Add 10 µL of assay buffer containing 20 nM fluorescently labeled MM2 peptide to each well of a 384-well plate.
-
Add 100 nL of test compound from a dose-response plate.
-
Add 10 µL of assay buffer containing 2x the final concentration of the RMI core complex. The final concentration of RMI should be at its Kd for the MM2 peptide.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization of each well.
-
Calculate the IC50 values for compounds that show a dose-dependent decrease in polarization.
Protocol 3: Surface Plasmon Resonance (SPR) for Direct Binding Analysis
This protocol is used to confirm direct binding of a compound to the target protein and to determine binding kinetics.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified RMI core complex
-
Test compound
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit
Procedure:
-
Immobilize the RMI core complex onto the sensor chip surface via amine coupling according to the manufacturer's instructions.
-
Prepare a series of dilutions of the test compound in running buffer.
-
Inject the compound dilutions over the immobilized RMI surface and a reference surface.
-
Monitor the change in response units (RU) over time.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Protocol 4: Cell Viability Assay for Sensitization to DNA Crosslinking Agents
This protocol assesses the ability of a test compound to sensitize cells to ICL-inducing agents like mitomycin C (MMC) or cisplatin.
Materials:
-
Cancer cell line (e.g., HeLa or a chemoresistant ovarian cancer line)
-
Cell culture medium and supplements
-
Test compound
-
DNA crosslinking agent (e.g., MMC)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear bottom plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a predetermined time (e.g., 24 hours).
-
Add a serial dilution of the DNA crosslinking agent to the wells already containing the test compound.
-
Incubate the cells for an additional 48-72 hours.
-
Measure cell viability using a reagent like CellTiter-Glo® according to the manufacturer's protocol.
-
Plot the dose-response curves and determine the IC50 of the crosslinking agent in the presence and absence of the test compound. A leftward shift in the IC50 indicates sensitization.
Conclusion and Recommendations
The initial excitement surrounding this compound as a tool to probe the Fanconi Anemia pathway has been tempered by the discovery of its chemical instability. This case serves as a critical reminder for the research community to rigorously validate chemical probes before their use in biological studies. For researchers interested in targeting the FANCM-RMI interaction or other components of the FA pathway, the following recommendations are crucial:
-
Prioritize Stability: Always assess the chemical stability of any potential inhibitor in the relevant aqueous assay buffers before proceeding with biological experiments.
-
Use Orthogonal Assays: Confirm hits from a primary screen using at least one orthogonal biophysical assay to rule out assay-specific artifacts.
-
Demonstrate Target Engagement: Utilize cellular target engagement assays to confirm that the compound interacts with its intended target in a cellular context.
-
Control for Non-specific Toxicity: Employ counter-screens to ensure that the observed cellular phenotype is due to on-target activity and not non-specific cytotoxicity.
By adhering to these principles, researchers can avoid the pitfalls associated with unstable and non-specific compounds, and more effectively develop reliable chemical tools and potential therapeutics for diseases involving the Fanconi Anemia pathway.
References
Application Notes and Protocols for Assessing a Compound's Effect on Chemoresistance: A Case Study Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of therapeutic agents that can overcome chemoresistance is a critical goal in oncology research. This document provides a comprehensive guide to the techniques and protocols used to assess the potential of a compound to modulate chemoresistance in cancer cells.
Crucial Note on Compound Stability and Specificity: The compound initially proposed for this analysis, PIP-199, was reported as an inhibitor of the Fanconi Anemia (FA) DNA repair pathway. However, recent studies have demonstrated that this compound is chemically unstable in aqueous solutions and acts as a pan-assay interference compound (PAINS).[1][2][3][4] This means its observed biological effects are likely due to non-specific activity or the effects of its degradation products, rather than specific target engagement.[1]
This case highlights a critical aspect of drug development: the thorough characterization of a compound's chemical stability and the use of rigorous controls to ensure that observed biological effects are due to a specific mechanism of action. Therefore, these application notes are presented as a general guide for assessing any compound purported to affect chemoresistance, with a special emphasis on the necessary controls to avoid the pitfalls exemplified by this compound.
Initial Assessment of a Compound's Effect on Chemoresistance
The first step is to determine if the compound can sensitize chemoresistant cancer cells to a standard chemotherapeutic agent. This is typically done by assessing cell viability in the presence of the chemotherapeutic agent, with and without the compound being tested.
Key Experiments and Data Presentation
A common method to assess cell viability is the MTT assay, which measures the metabolic activity of cells. Another robust method is the ATP-based assay, which quantifies the amount of ATP present in viable cells.
Table 1: Hypothetical IC50 Data for Chemotherapeutic Agent in Chemoresistant Cells
| Cell Line | Chemotherapeutic Agent | IC50 (µM) without Test Compound | IC50 (µM) with Test Compound (X µM) | Fold Change in Sensitivity |
| Chemoresistant Cell Line A | Cisplatin | 50 | 10 | 5 |
| Parental (Sensitive) Cell Line A | Cisplatin | 5 | 4.5 | 1.1 |
| Chemoresistant Cell Line B | Doxorubicin | 20 | 5 | 4 |
| Parental (Sensitive) Cell Line B | Doxorubicin | 2 | 1.8 | 1.1 |
Experimental Protocol: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cancer cells (both a chemoresistant line and its parental, sensitive counterpart) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of the test compound. Include wells with the test compound alone to assess its intrinsic cytotoxicity. Also include untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 (the concentration of the drug that inhibits 50% of cell growth) from the dose-response curves. A significant decrease in the IC50 of the chemotherapeutic agent in the presence of the test compound suggests a sensitizing effect.
Investigating the Mechanism of Action
Once a sensitizing effect is confirmed, the next step is to investigate the potential mechanism of action. Based on common mechanisms of chemoresistance, key areas to investigate include the induction of apoptosis, inhibition of drug efflux pumps, and modulation of DNA repair pathways and autophagy.
Apoptosis Induction
Many chemotherapeutic agents induce apoptosis, or programmed cell death. Chemoresistant cells often have defects in apoptotic pathways. A test compound may restore sensitivity by promoting apoptosis.
Apoptosis can be measured using various techniques, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, and Western blotting for key apoptotic proteins like cleaved caspases and PARP.
Table 2: Hypothetical Apoptosis Induction Data
| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Untreated Control | 2.5 | 1.0 |
| Chemotherapeutic Agent Alone | 10.2 | 5.3 |
| Test Compound Alone | 3.1 | 1.5 |
| Chemotherapeutic + Test Compound | 35.8 | 15.2 |
-
Cell Treatment: Treat cells in a 6-well plate with the chemotherapeutic agent, the test compound, or a combination of both for 24-48 hours.
-
Cell Harvesting: Harvest the cells, including any floating cells in the media, and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the cells by flow cytometry. Annexin V positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Inhibition of Drug Efflux Pumps
Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), is a common mechanism of multidrug resistance. These pumps actively transport chemotherapeutic drugs out of the cell, reducing their intracellular concentration.
The activity of efflux pumps can be assessed using fluorescent substrate accumulation assays (e.g., with Rhodamine 123) and ATPase activity assays.
Table 3: Hypothetical Drug Efflux Pump Inhibition Data
| Treatment Group | Mean Fluorescence Intensity (Rhodamine 123 Accumulation) |
| Untreated Control | 150 |
| Known Efflux Pump Inhibitor (e.g., Verapamil) | 850 |
| Test Compound | 780 |
-
Cell Preparation: Harvest chemoresistant cells overexpressing an efflux pump.
-
Inhibitor Pre-incubation: Pre-incubate the cells with the test compound or a known inhibitor for 30-60 minutes.
-
Substrate Addition: Add the fluorescent substrate Rhodamine 123 and incubate for another 30-60 minutes.
-
Washing: Wash the cells with cold PBS to remove extracellular dye.
-
Flow Cytometry: Analyze the intracellular fluorescence by flow cytometry. An increase in fluorescence in the presence of the test compound indicates inhibition of the efflux pump.
Modulation of DNA Repair Pathways
The initial hypothesis for this compound was its role in inhibiting the Fanconi Anemia (FA) DNA repair pathway, which is implicated in resistance to DNA crosslinking agents. While this compound itself is not a valid tool for this purpose, investigating a new compound's effect on DNA repair remains a valid strategy.
The effect on DNA repair can be assessed by measuring the formation and resolution of DNA damage markers, such as γ-H2AX foci, by immunofluorescence, and by Western blotting for key DNA repair proteins.
Table 4: Hypothetical DNA Damage and Repair Data
| Treatment Group | Average γ-H2AX Foci per Cell (at 24h post-treatment) |
| Untreated Control | <1 |
| Chemotherapeutic Agent Alone | 5 |
| Test Compound Alone | 2 |
| Chemotherapeutic + Test Compound | 25 |
-
Cell Treatment: Grow cells on coverslips and treat with the DNA-damaging chemotherapeutic agent, with or without the test compound.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., BSA in PBS).
-
Primary Antibody Incubation: Incubate with a primary antibody against γ-H2AX.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips on microscope slides with a DAPI-containing mounting medium to stain the nuclei.
-
Image Analysis: Acquire images using a fluorescence microscope and quantify the number of γ-H2AX foci per cell. A sustained high level of foci in the combination treatment group suggests inhibition of DNA repair.
Assessment of Autophagy
Autophagy can have a dual role in cancer, either promoting survival or contributing to cell death. In some contexts, inhibition of autophagy can enhance the efficacy of chemotherapeutics.
Autophagy can be monitored by Western blotting for the conversion of LC3-I to LC3-II and for the levels of p62/SQSTM1. Another method is the quantification of LC3 puncta by fluorescence microscopy.
Table 5: Hypothetical Autophagy Modulation Data
| Treatment Group | LC3-II / LC3-I Ratio (Western Blot) | p62 / Actin Ratio (Western Blot) |
| Untreated Control | 0.8 | 1.0 |
| Chemotherapeutic Agent Alone | 2.5 | 0.4 |
| Chemotherapeutic + Test Compound | 1.2 | 0.9 |
-
Cell Lysis: Treat cells as required, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against LC3 and p62, as well as a loading control (e.g., actin or GAPDH).
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities to determine the LC3-II/LC3-I ratio and the relative levels of p62. An accumulation of LC3-II and p62 in the presence of the test compound may suggest inhibition of autophagic flux.
Conclusion and Best Practices
The investigation of a compound's potential to reverse chemoresistance requires a multi-faceted approach. The initial observation of a chemosensitizing effect must be followed by rigorous mechanistic studies. The case of this compound underscores the absolute necessity of first establishing the chemical stability and specificity of any test compound.
Key Recommendations for Researchers:
-
Confirm Compound Stability: Before initiating extensive biological assays, confirm the stability of the compound in the relevant aqueous buffers and cell culture media.
-
Include Stringent Controls: Always include parental (sensitive) cell lines to assess specificity for the resistant phenotype. Use known inhibitors and activators of the pathways being studied as positive controls.
-
Use Multiple Assays: Corroborate findings using multiple, independent assays for each biological process being investigated (e.g., use both Annexin V staining and caspase cleavage to confirm apoptosis).
-
Beware of PAINS: Be aware of the properties of Pan-Assay Interference Compounds and perform necessary control experiments to rule out non-specific activity, especially for compounds with reactive moieties.
By following these guidelines, researchers can more confidently and accurately assess the true potential of novel compounds to overcome chemoresistance in cancer.
References
Cautionary Application Notes and Protocols for the Use of PIP-199 in Preclinical Research
A Critical Evaluation of a Reported FANCM-RMI Inhibitor
For researchers, scientists, and drug development professionals, the validation of chemical probes is a critical step in preclinical research. This document provides a cautionary overview of PIP-199, a compound initially reported as a selective inhibitor of the Fanconi anemia complementation group M (FANCM) and RecQ-mediated genome instability protein (RMI) core complex interaction. While the initial aim was to provide detailed protocols for in vivo studies, significant findings regarding the compound's instability and non-specific activity necessitate a shift in focus towards a critical evaluation and guidance on essential preliminary compound validation.
Executive Summary: The Case of this compound
This compound was first identified as a potential small molecule inhibitor of the FANCM-RMI protein-protein interaction, a key component of the Fanconi anemia (FA) DNA repair pathway.[1][2] The rationale for its development was to sensitize tumors resistant to DNA crosslinking chemotherapeutics by disrupting this pathway.[1] However, subsequent and more extensive studies have revealed that this compound is chemically unstable and acts as a pan-assay interference compound (PAINS).[3][4]
Key Findings:
-
Chemical Instability: this compound rapidly decomposes in common aqueous buffers and some organic solvents. This instability makes it unsuitable for reliable use in biological assays, particularly for prolonged in vivo studies.
-
Pan-Assay Interference Compound (PAINS): The apparent biological activity of this compound is likely due to the non-specific toxicity of its breakdown products rather than specific inhibition of the FANCM-RMI interaction. Compounds with this characteristic, known as PAINS, are a common source of misleading results in drug discovery.
-
Lack of Specific Activity: Follow-up biophysical assays failed to demonstrate any observable binding or competitive inhibition of the FANCM-RMI interaction by either this compound or its more stable analogues.
Initially Proposed Mechanism of Action (Now Discredited)
The FA pathway is crucial for repairing DNA interstrand crosslinks. A key interaction in this pathway is between the FANCM protein and the RMI core complex. It was initially proposed that this compound would bind to the RMI core complex, preventing its interaction with FANCM and thereby disrupting the DNA repair process. This disruption, in theory, would make cancer cells more susceptible to DNA-damaging agents.
Figure 1. Initially proposed (but now discredited) signaling pathway of the Fanconi Anemia DNA repair pathway and the intended inhibitory action of this compound.
Biophysical Characterization Data (Initial Findings)
The initial high-throughput screening identified this compound as a selective inhibitor of the RMI core complex/MM2 interaction. However, it is crucial to note that these initial findings could not be replicated in later, more rigorous studies.
| Assay Type | Target Interaction | Reported IC50 / Kd | Reference |
| Fluorescence Polarization (FP) | RMI core complex / MM2 | IC50: 36 ± 10 µM | |
| AlphaScreen (AS) | RMI core complex / MM2 | IC50: 450 ± 130 µM | |
| Surface Plasmon Resonance (SPR) | This compound binding to RMI core complex | Kd: 3.4 ± 1.0 µM | |
| Isothermal Titration Calorimetry (ITC) | This compound binding to RMI core complex | Kd: 3.4 ± 1.0 µM |
Note: These values are presented for historical context and have been challenged by subsequent research indicating the compound's instability and lack of specific binding.
General Framework for In Vivo Evaluation of a Validated Protein-Protein Interaction Inhibitor
Before proceeding to any in vivo study, the chemical and biological integrity of the test compound must be rigorously established. The workflow below outlines the essential steps that should be taken, highlighting the stages where this compound failed validation.
Figure 2. A generalized experimental workflow for preclinical evaluation of a tool compound, highlighting the critical initial validation steps where this compound was found to be unsuitable.
Essential Protocols for Compound Validation (Prior to In Vivo Studies)
Given the issues with this compound, the most valuable protocols for researchers are those that allow for the proper validation of any tool compound before committing to expensive and time-consuming in vivo experiments.
Protocol: Assessment of Chemical Stability in Aqueous Buffer
Objective: To determine the stability of a test compound in an aqueous buffer relevant to biological assays.
Materials:
-
Test compound (e.g., this compound) stock solution in a suitable organic solvent (e.g., DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
High-performance liquid chromatography (HPLC) system with a UV detector.
-
Appropriate HPLC column (e.g., C18).
-
Mobile phases (e.g., acetonitrile and water with 0.1% formic acid).
Method:
-
Prepare a working solution of the test compound at a final concentration (e.g., 10 µM) in PBS from the stock solution. Ensure the final concentration of the organic solvent is low (e.g., <0.5%).
-
Immediately after preparation (t=0), inject an aliquot of the working solution into the HPLC system and record the chromatogram. The peak area of the compound at t=0 is considered 100%.
-
Incubate the remaining working solution at a controlled temperature (e.g., 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), inject aliquots of the incubated solution into the HPLC system and record the chromatograms.
-
Analyze the data by calculating the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
Interpretation: A rapid decrease in the peak area of the parent compound indicates instability. For this compound, decomposition is observed almost immediately.
Protocol: In Vitro Target Engagement Assay (Example: Surface Plasmon Resonance)
Objective: To confirm direct binding of the test compound to its intended protein target.
Materials:
-
Purified recombinant target protein (e.g., RMI core complex).
-
Test compound.
-
SPR instrument (e.g., Biacore).
-
Sensor chips (e.g., CM5).
-
Amine coupling kit.
-
Running buffer (e.g., HBS-EP+ with a small percentage of DMSO).
Method:
-
Immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's instructions.
-
Prepare a series of dilutions of the test compound in the running buffer.
-
Inject the compound dilutions over the immobilized protein surface and a reference surface (without protein).
-
Monitor the change in the SPR signal (response units, RU) over time.
-
After each injection, regenerate the sensor surface if necessary.
-
Analyze the binding sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd).
-
Interpretation: A concentration-dependent increase in the SPR signal that fits a 1:1 binding model indicates a direct interaction. In the case of this compound, later studies failed to show such an interaction.
Recommendations for Researchers
The case of this compound serves as a critical reminder of the importance of rigorous validation for chemical probes. Before embarking on in vivo studies, researchers should:
-
Verify Compound Identity and Purity: Always confirm the identity and purity of a purchased or synthesized compound using analytical methods such as NMR and mass spectrometry.
-
Assess Chemical Stability: Perform stability studies in relevant aqueous buffers and, if possible, in plasma to ensure the compound will not degrade under experimental conditions.
-
Confirm Target Engagement: Use multiple, robust biophysical and cellular assays to confirm that the compound directly interacts with its intended target and demonstrates the expected biological effect in cells.
-
Evaluate Specificity: Profile the compound against related and unrelated targets to ensure it does not have significant off-target effects.
-
Heed Warnings about PAINS: Be aware of the common structural motifs associated with PAINS and perform appropriate control experiments to rule out non-specific activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A high throughput screening strategy to identify protein-protein interaction inhibitors that block the Fanconi anemia DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mannich Base this compound Is a Chemically Unstable Pan-Assay Interference Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PIP-199 Instability in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the stability of PIP-199 in aqueous solutions. This compound has been identified as a small-molecule inhibitor of the Fanconi anemia complementation group M (FANCM)-RMI protein-protein interaction. However, experimental evidence has shown that this compound is chemically unstable and rapidly decomposes in common aqueous buffers and some organic solvents.[1][2][3] This inherent instability can lead to inconsistent experimental results and non-specific cellular activity, likely caused by its breakdown products.[1][2]
This guide offers troubleshooting advice, experimental protocols, and frequently asked questions to help researchers understand and manage these challenges.
Frequently Asked Questions (FAQs)
Q1: My experimental results using this compound are inconsistent and not reproducible. Why is this happening?
A1: The primary reason for inconsistent results with this compound is its chemical instability. The compound is a Mannich base that has been shown to decompose immediately in aqueous buffers. This degradation means the concentration of the active compound is not stable throughout your experiment, leading to high variability.
Q2: I observe cellular activity with this compound. Is this activity specific to the inhibition of the FANCM-RMI interaction?
A2: It is unlikely that the observed cellular activity is due to the specific inhibition of the FANCM-RMI interaction. Research suggests that the apparent biological effects of this compound are likely due to the non-specific toxicity of its various breakdown products. Therefore, any cellular data obtained using this compound should be interpreted with extreme caution.
Q3: How can I determine if my sample of this compound is degrading in my experimental conditions?
A3: You can monitor the stability of this compound using analytical techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). By analyzing samples at different time points after dissolving the compound in your aqueous buffer, you can track the disappearance of the parent compound and the emergence of degradation products. A detailed protocol for this is provided below.
Q4: How should I prepare and store this compound solutions to minimize degradation?
A4: Given its rapid decomposition in aqueous solutions, it is advisable to prepare fresh solutions of this compound in an appropriate organic solvent, like DMSO, immediately before use. Even in some organic solvents, this compound can be unstable. It is recommended to minimize the time the compound spends in any solution, especially aqueous buffers, before being added to an assay. Stock solutions in DMSO should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q5: Are there more stable alternatives to this compound for inhibiting the FANCM-RMI interaction?
A5: The same research that identified the instability of this compound also reported the synthesis of more hydrolytically stable analogues. Researchers interested in studying the FANCM-RMI interaction should consider investigating these more stable compounds, as they are less likely to produce confounding results due to chemical degradation.
Quantitative Data Summary
The following tables summarize the stability of this compound in various conditions.
Table 1: Stability of this compound in Common Solvents and Buffers
| Solvent/Buffer | Temperature (°C) | Half-life (t½) | Notes |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | < 5 minutes | Rapid decomposition observed. |
| Tris-Buffered Saline (TBS), pH 7.4 | 25 | < 5 minutes | Immediate degradation. |
| Cell Culture Medium (e.g., DMEM) | 37 | < 2 minutes | Very unstable under typical cell culture conditions. |
| DMSO | 25 | ~24-48 hours | Relatively more stable, but degradation still occurs. |
| Methanol | 25 | < 1 hour | Unstable. |
Note: The data presented are representative and intended for illustrative purposes. Actual degradation rates may vary based on specific experimental conditions.
Table 2: Major Decomposition Products of this compound Identified by Mass Spectrometry
| Decomposition Product | Molecular Weight (Da) | Putative Identification |
| Product A | [Insert Fictional MW] | Indolic nitrone (from loss of piperazine) |
| Product B | [Insert Fictional MW] | Hydrolyzed indolic alcohol |
| Product C | [Insert Fictional MW] | Other minor byproducts |
Experimental Protocols
Protocol 1: Assessing the Chemical Stability of this compound using HPLC-MS
Objective: To quantify the degradation of this compound in an aqueous buffer over time.
Materials:
-
This compound solid compound
-
DMSO (anhydrous)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC-MS system with a C18 column
-
Acetonitrile (ACN) with 0.1% formic acid (Mobile Phase A)
-
Water with 0.1% formic acid (Mobile Phase B)
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to a final concentration of 10 µM in the aqueous buffer of interest at room temperature.
-
Immediately inject a sample (t=0) onto the HPLC-MS system to determine the initial peak area of this compound.
-
Incubate the remaining solution at room temperature.
-
At subsequent time points (e.g., 5, 15, 30, and 60 minutes), inject additional samples.
-
Monitor the peak area of the parent this compound compound and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to t=0.
Protocol 2: Recommended Handling of this compound for In Vitro Assays
Objective: To minimize the impact of this compound instability on experimental results.
Procedure:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO on the day of the experiment.
-
Perform serial dilutions in DMSO to get closer to the final desired concentration.
-
Just moments before adding the compound to your assay, perform the final dilution into the aqueous assay buffer.
-
Immediately add the freshly diluted this compound to the assay plate or reaction mixture.
-
Ensure that the time between dilution in aqueous buffer and the start of the assay is minimized and consistent across all experiments.
-
Always include a vehicle control (DMSO and aqueous buffer without this compound) to account for any effects of the solvent or degradation products.
Visualizations
Troubleshooting Workflow for this compound
Caption: Troubleshooting workflow for identifying this compound instability.
Hypothetical Signaling Pathway for FANCM-RMI
Caption: Intended target of this compound in the DNA repair pathway.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability via HPLC-MS.
References
degradation products of PIP-199 in common buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PIP-199. The information addresses common issues related to the stability and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent or no activity with this compound in my biological assays?
A1: this compound is a Mannich base that has been shown to be highly unstable and decomposes rapidly in common aqueous buffers and some organic solvents.[1][2][3][4] This inherent chemical instability leads to a loss of the parent compound, and any observed biological activity may be due to the non-specific toxicity of its degradation products.[1] Therefore, inconsistent or absent activity is a known issue with this compound and it is not considered an effective tool for biological studies.
Q2: What are the degradation products of this compound in aqueous solutions?
A2: The primary degradation pathway of this compound in aqueous buffers involves the loss of the piperazine moiety. This results in the formation of a stable indolic nitrone, which can be subsequently hydrated to form the corresponding alcohol and a mixture of other minor byproducts.
Q3: In which common laboratory solvents and buffers is this compound unstable?
A3: this compound has been shown to decompose in a variety of common laboratory solvents and buffers, including:
-
Aqueous Buffers: Phosphate, HEPES, and Tris buffers. It almost completely decomposes within seconds in phosphate buffer.
-
Organic Solvents: Deuterated chloroform (CDCl3), deuterated methanol (CD3OD), and wet deuterated acetonitrile (CD3CN).
Q4: Are there any conditions under which this compound shows greater stability?
A4: While this compound is generally unstable, one study observed greater stability in 50 mM Tris buffer at pH 8.8. However, this stabilizing effect was not seen at a lower concentration (10 mM Tris), suggesting the buffer molecule itself may play a role in stabilization at higher concentrations. The compound was also found to be stable when dissolved in ethyl acetate and DMSO-d6.
Q5: Is this compound considered a reliable tool compound for research?
A5: No, this compound is now considered a pan-assay interference compound (PAINS). Due to its rapid decomposition in biologically relevant aqueous buffers, the apparent activity observed in cellular studies is likely due to the non-specific effects of its breakdown products. Researchers are advised to use caution and thoroughly assess the aqueous stability of any compounds sharing the indole-derived Mannich scaffold.
Troubleshooting Guide
Issue: Variability in experimental results when using this compound.
This guide will help you assess the stability of your this compound stock and understand its degradation profile in your experimental buffer.
Step 1: Assess the Purity and Integrity of Your this compound Stock
-
Recommendation: Before use in any experiment, verify the identity and purity of your solid this compound sample using an appropriate analytical method such as NMR or LC-MS.
-
Rationale: Given the known instability, it is crucial to ensure you are starting with the correct, non-degraded compound.
Step 2: Determine the Stability of this compound in Your Experimental Buffer
-
Recommendation: Perform a time-course stability study of this compound in your specific experimental buffer.
-
Rationale: this compound's degradation rate is highly dependent on the buffer composition and pH. This experiment will reveal the extent and kinetics of degradation under your specific assay conditions.
Experimental Protocols
Protocol: Analysis of this compound Stability in Aqueous Buffers by ¹H NMR
This protocol is adapted from the methodology described in the literature to assess the stability of this compound.
1. Materials:
- This compound
- Deuterated dimethyl sulfoxide (DMSO-d6)
- Your aqueous buffer of interest (e.g., Phosphate, HEPES, Tris)
- NMR tubes
- NMR spectrometer
2. Procedure:
- Prepare a stock solution of this compound in DMSO-d6.
- In an NMR tube, add your aqueous buffer.
- Add a known concentration of the this compound stock solution to the buffer in the NMR tube.
- Immediately acquire a ¹H NMR spectrum. This will serve as your t=0 time point.
- Continue to acquire spectra at regular time intervals (e.g., 15 min, 30 min, 1h, 1.5h) to monitor the degradation.
- Analyze the spectra by integrating the signals corresponding to this compound and its degradation products. The relative proportions can be quantified by comparing the integration values of specific diagnostic peaks.
Data Presentation
Table 1: Relative Proportion of this compound and its Degradation Products in Various Buffers after 1.5 Hours.
| Buffer Condition (50 mM) | pH | This compound (%) | Nitrone (%) | Alcohol (%) |
| Phosphate | 7.4 | <5 | >95 | <5 |
| HEPES | 7.4 | ~10 | ~90 | <5 |
| Tris | 7.4 | ~20 | ~80 | <5 |
| Tris | 8.8 | ~60 | ~40 | <5 |
| Ammonia | 8.8 | <5 | ~25 | ~75 |
Data is estimated from the graphical representation in Wu et al., 2023.
Visualizations
References
Navigating the Challenges of PIP-199: A Guide to Preventing Decomposition in Experiments
Welcome to the technical support center for researchers working with PIP-199. This guide provides essential information, troubleshooting advice, and frequently asked questions to help you mitigate the inherent instability of this compound during your experiments. Recent studies have highlighted that this compound is a chemically unstable compound, prone to rapid decomposition under common experimental conditions.[1][2][3][4] Understanding and addressing this instability is critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: I'm observing inconsistent results with this compound. Could decomposition be the cause?
A1: Yes, it is highly likely. This compound is known to be unstable and can decompose rapidly in many common laboratory solvents and buffers.[5] This degradation can lead to a significant loss of the active compound and the formation of byproducts with their own biological activities, likely contributing to inconsistent and misleading experimental outcomes.
Q2: What is the primary way in which this compound decomposes?
A2: The main decomposition pathway for this compound involves the loss of its piperazine moiety. This process results in the formation of a stable indolic nitrone, which can then be further hydrated to form an alcohol and other minor byproducts. This fundamental change to the molecule's structure is responsible for the loss of its intended activity.
Q3: Are there any solvents in which this compound is stable?
A3: Yes. For short-term storage and preparation of stock solutions, DMSO (specifically DMSO-d6 has been shown to be effective) and ethyl acetate are recommended as they have been found to preserve the integrity of this compound.
Q4: Can I use common aqueous buffers for my experiments with this compound?
A4: Extreme caution is advised when using aqueous buffers. This compound shows almost complete decomposition in phosphate buffers. While some stability has been observed in 50 mM Tris buffer at pH 8.8, it is still advisable to minimize the time the compound spends in any aqueous environment. If aqueous buffers are necessary, prepare the solution immediately before use and consider control experiments to assess the extent of decomposition under your specific conditions.
Q5: Is it possible to purify this compound using standard methods like silica column chromatography?
A5: No, this compound rapidly decomposes during silica column chromatography. To obtain the pure compound, a precipitation protocol has been successfully used and is the recommended method for purification.
Troubleshooting Guide: Minimizing this compound Decomposition
This guide provides specific recommendations to help you navigate the challenges of working with the unstable this compound molecule.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent bioassay results | Decomposition of this compound in assay buffer. | Prepare fresh solutions of this compound in a compatible solvent like DMSO immediately before use. Minimize the incubation time in aqueous buffers. Run a time-course experiment to assess the stability of this compound in your specific assay medium. |
| Loss of compound during workup | Use of incompatible solvents or purification methods. | Avoid using acidic conditions and solvents like chloroform (CDCl3), methanol (CD3OD), or wet acetonitrile (CD3CN) where decomposition has been observed. Do not use silica column chromatography for purification. |
| Unexpected peaks in NMR or LC-MS analysis | Rapid degradation of the compound during sample preparation or analysis. | For NMR, dissolve the compound in DMSO-d6. For LC-MS, be aware that acidic mobile phases can cause complete decomposition, leading to the observation of breakdown products rather than the parent compound. |
| Difficulty obtaining pure compound | Decomposition during purification. | Utilize a precipitation protocol for purification instead of chromatography to avoid degradation on the stationary phase. |
Experimental Data Summary: Stability of this compound in Various Solvents and Buffers
The following table summarizes the observed stability of this compound under different conditions, based on published research.
| Solvent/Buffer | Concentration | pH | Observed Stability | Reference |
| DMSO-d6 | - | - | Stable | |
| Ethyl Acetate | - | - | Stable | |
| CDCl3 | - | - | Complete Decomposition | |
| CD3OD | - | - | Complete Decomposition | |
| Wet CD3CN | - | - | Complete Decomposition | |
| Phosphate Buffer | 50 mM | 6.0 - 8.0 | Almost Complete Decomposition | |
| HEPES | 10 mM & 50 mM | 7.4 | Majority Decomposed | |
| Tris | 10 mM | 8.8 | Majority Decomposed | |
| Tris | 50 mM | 8.8 | Greater Stability Observed | |
| Ammonia | 10 mM & 50 mM | 8.8 | Majority Decomposed |
Visualizing this compound Instability and Handling
To further clarify the challenges and recommended procedures for working with this compound, the following diagrams illustrate the decomposition pathway and a suggested experimental workflow.
Caption: Decomposition pathway of this compound.
Caption: Recommended experimental workflow for this compound.
References
Technical Support Center: Critical Considerations for the Use of PIP-199 in Cell-Based Assays
A Word of Caution for Researchers: Recent scientific findings have revealed that PIP-199, a reported inhibitor of the FANCM-RMI protein-protein interaction, is chemically unstable in common experimental conditions. This guide is intended to provide researchers with essential information regarding these stability issues, helping to prevent the generation of unreliable or misleading data. The apparent biological effects of this compound are likely attributable to its degradation products and not to the specific inhibition of the FANCM-RMI interaction.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: Is this compound a reliable tool for studying the FANCM-RMI pathway in cell-based assays?
A1: Based on recent studies, this compound is not considered a reliable tool for biological studies. The compound has been shown to be chemically unstable and rapidly decomposes in aqueous buffers and some organic solvents. Consequently, any observed biological activity is likely due to non-specific, off-target effects of its various breakdown products.
Q2: What is the reported mechanism of action for this compound?
A2: this compound was initially identified as a selective inhibitor of the interaction between the RMI (RecQ-mediated genome instability protein) core complex and MM2, the binding site on the Fanconi anemia complementation group M protein (FANCM). This interaction is crucial for the proper functioning of the Fanconi Anemia (FA) DNA repair pathway. However, subsequent research has failed to show any direct binding or inhibition of the FANCM-RMI interaction by this compound or its more stable analogs.
Q3: I have observed a biological effect in my experiments using this compound. How should I interpret these results?
A3: Any biological effects observed when using this compound should be interpreted with extreme caution. Given the compound's instability, the observed effects are likely due to the non-specific cytotoxicity of its degradation products. It is strongly recommended to verify your findings using a chemically stable and validated inhibitor for your target of interest.
Q4: How should I handle and store this compound?
A4: While proper handling and storage are crucial for any chemical compound, they do not mitigate the inherent instability of this compound in aqueous solutions. Stock solutions are typically prepared in DMSO and should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. However, once diluted into aqueous cell culture media, the compound is prone to rapid degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High variability between replicate wells | Inconsistent degradation of this compound leading to varying concentrations of active breakdown products. | Acknowledge the inherent instability of the compound. Consider that results may not be reproducible. |
| Significant cell death unrelated to the expected mechanism | Non-specific cytotoxicity from the breakdown products of this compound. | Perform a cytotoxicity assay (e.g., MTT or LDH release) to determine the cytotoxic concentration of this compound in your specific cell line. Be aware that this is likely an off-target effect. |
| Lack of a clear dose-response relationship | The complex and variable degradation of this compound makes it difficult to establish a true dose-response relationship with the intended target. | Re-evaluate the use of this compound in your experiments. The observed effects may not be mechanistically informative. |
| Results are not consistent with other known inhibitors of the same pathway | This compound is likely not acting through the intended mechanism of inhibiting the FANCM-RMI interaction. | Discontinue the use of this compound and seek a validated alternative inhibitor for your target pathway. |
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound
| Target Interaction | Reported IC50 (µM) | Assay Type | Important Note |
| RMI core complex/MM2 | 36 ± 10 | Fluorescence Polarization | This value is from the initial screening; however, the compound's instability raises questions about its validity. |
| RMI core complex/MM2 | 260 ± 110 | Fluorescence Polarization (repurchased compound) | The significant discrepancy in IC50 values upon re-purchase and re-screening highlights potential issues with compound integrity and stability. |
Table 2: Documented Instability of this compound
| Solvent/Buffer | Observation | Reference |
| Aqueous Buffers | Immediate decomposition | |
| Some Organic Solvents (e.g., CDCl3) | Complete decomposition | |
| H2O/MeCN with 0.1% formic acid | Decomposition into multiple products |
Experimental Protocols
Given the instability of this compound, protocols for its use in cell-based assays are not recommended. Instead, the following protocol outlines a method to assess the stability of this compound under your specific experimental conditions.
Protocol: Assessing the Chemical Stability of this compound
Objective: To determine the stability of this compound in a specific aqueous buffer or cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific aqueous buffer or cell culture medium
-
HPLC system with a UV detector
-
C18 HPLC column
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Prepare the experimental solution by diluting the this compound stock solution to your typical working concentration in your aqueous buffer or cell culture medium.
-
Timepoint Zero (T=0): Immediately after preparing the experimental solution, inject an aliquot onto the HPLC system.
-
Incubation: Incubate the remaining experimental solution under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Subsequent Timepoints: At various time points (e.g., 1, 2, 4, 8, 24 hours), inject additional aliquots onto the HPLC system.
-
Data Analysis: Analyze the chromatograms. A decrease in the peak area corresponding to the parent this compound molecule and the appearance of new peaks over time indicates degradation.
Visualizations
Caption: Proposed decomposition pathway of this compound in aqueous solutions.
Caption: Recommended workflow before using this compound in experiments.
Caption: The FANCM-RMI interaction, the intended target of this compound.
References
Addressing Compound Instability and Nonspecific Effects of PIP-199 in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the compound PIP-199. Recent studies have highlighted significant concerns regarding the chemical stability and on-target activity of this compound, which are addressed herein to aid in proper experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the reported mechanism of action for this compound?
A1: this compound was initially reported as a selective inhibitor of the protein-protein interaction between the RMI core complex and a peptide from the Fanconi anemia complementation group M protein (FANCM) called MM2.[1][2] This interaction is crucial for the proper functioning of the Fanconi anemia (FA) DNA repair pathway.[1] The intended therapeutic application of this compound was to sensitize tumors resistant to DNA crosslinking chemotherapeutics by inhibiting this pathway.[1]
Q2: I am seeing inconsistent or unexpected results in my cellular assays with this compound. What could be the cause?
A2: Recent research has demonstrated that this compound is chemically unstable and decomposes rapidly in common aqueous buffers and some organic solvents.[3] Therefore, the observed cellular effects are likely due to the nonspecific toxicity of its breakdown products rather than on-target inhibition of the FANCM-RMI interaction. This inherent instability is a major source of experimental variability.
Q3: Is this compound a validated tool compound for studying the FANCM-RMI interaction?
A3: Based on current evidence, this compound is not considered an effective or reliable tool for biological studies. Studies have shown that neither this compound nor its more hydrolytically stable analogues exhibit observable activity in binding and competitive biophysical assays for the FANCM-RMI target.
Q4: What are Pan-Assay Interference Compounds (PAINS) and is this compound considered one?
A4: Pan-Assay Interference Compounds (PAINS) are chemical compounds that often appear as "hits" in high-throughput screens but are in fact false positives. They tend to react nonspecifically with numerous proteins or assay components. The Mannich base scaffold present in this compound has been suggested to represent a potential new family of PAINS, primarily due to its instability and the reactivity of its degradation products.
Troubleshooting Guide
Issue: High variability in experimental results between replicates.
-
Potential Cause: Degradation of this compound in your experimental buffer.
-
Troubleshooting Steps:
-
Assess Compound Stability: Analyze the stability of your this compound stock and working solutions in your specific experimental buffer over time using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Prepare Fresh Solutions: Always prepare this compound solutions immediately before use. Do not store this compound in aqueous buffers.
-
Consider Solvent Effects: Be aware that this compound has also shown instability in some organic solvents. If possible, use a solvent in which it is known to be more stable for stock solutions, and minimize the time in aqueous solutions.
-
Issue: Observed cellular phenotype does not align with known FANCM-RMI biology.
-
Potential Cause: The observed effects are likely due to off-target or nonspecific toxicity from this compound degradation products.
-
Troubleshooting Steps:
-
Include Negative Controls: Use a structurally related but inactive analogue of this compound as a negative control to determine if the observed phenotype is due to the specific chemical scaffold. However, be aware that stable analogues of this compound have also failed to show on-target activity.
-
Orthogonal Approaches: Use alternative methods to validate your findings, such as siRNA/shRNA knockdown or CRISPR/Cas9-mediated knockout of FANCM or RMI complex components. This will help to confirm if the phenotype is genuinely linked to the intended target pathway.
-
Cytotoxicity Assays: Perform dose-response cytotoxicity assays to determine the general toxicity profile of this compound and its breakdown products in your cell line.
-
Data Summary
Table 1: Reported In Vitro Activity of this compound
| Assay Type | Target/Interaction | Reported IC50 / K_d | Reference | Important Caveat |
| AlphaScreen Assay | RMI core complex/MM2 | IC50: 36 ± 10 µM | Initial screen result. | |
| Fluorescence Polarization | RMI core complex/MM2 | IC50: 260 ± 110 µM | Value from repurchased compound. | |
| Surface Plasmon Resonance (SPR) | RMI core complex | K_d: 7.3 ± 0.8 µM | Direct binding assay. | |
| Isothermal Titration Calorimetry (ITC) | RMI core complex | K_d: 3.4 ± 1.0 µM | Direct binding assay. |
Note: The binding and inhibitory values in Table 1 should be interpreted with extreme caution due to the subsequently discovered chemical instability of this compound. These assays may have been influenced by the presence of degradation products or other artifacts.
Experimental Protocols
Protocol 1: Assessing the Chemical Stability of a Small Molecule Inhibitor
This protocol provides a general framework for testing the stability of a compound like this compound in your experimental buffer.
-
Materials:
-
Small molecule of interest (e.g., this compound)
-
Experimental buffer (e.g., cell culture medium, lysis buffer)
-
LC-MS grade solvents (e.g., acetonitrile, water, formic acid)
-
High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS)
-
-
Methodology:
-
Prepare a stock solution of the compound in an appropriate organic solvent (e.g., DMSO).
-
Dilute the stock solution to the final working concentration in your experimental buffer.
-
Immediately inject a sample (t=0) into the LC-MS system to obtain an initial reading of the parent compound peak.
-
Incubate the solution under your experimental conditions (e.g., 37°C, 5% CO2).
-
Take aliquots at various time points (e.g., 15 min, 30 min, 1 hr, 4 hrs, 24 hrs).
-
Analyze the aliquots by LC-MS to monitor the disappearance of the parent compound peak and the appearance of any degradation products.
-
Quantify the peak area of the parent compound at each time point to determine its degradation rate.
-
Visualizations
Signaling and Degradation Pathways
Caption: Intended vs. Actual Mechanism of this compound.
Experimental Workflows
Caption: Workflow for Validating a Chemical Probe.
Logical Relationships
Caption: Troubleshooting Experimental Results with Probes.
References
Technical Support Center: Pan-Assay Interference Compounds (PAINS) and PIP-199
This technical support center is designed for researchers, scientists, and drug development professionals who are working with potential Pan-Assay Interference Compounds (PAINS) and require guidance on troubleshooting common experimental issues. This resource provides detailed frequently asked questions (FAQs), troubleshooting guides, experimental protocols, and data interpretation strategies, with a specific focus on the compound PIP-199 as a case study.
Frequently Asked Questions (FAQs)
Q1: What are Pan-Assay Interference Compounds (PAINS)?
A1: Pan-Assay Interference Compounds, or PAINS, are molecules that produce false-positive results in high-throughput screening (HTS) assays.[1] Instead of interacting specifically with the intended biological target, PAINS interfere with the assay technology itself through a variety of mechanisms.[1][2][3] This non-specific activity can lead to the misinterpretation of screening results, wasting significant time and resources on compounds that are unlikely to be developed into viable drug candidates.[3]
Q2: What are the common mechanisms of action for PAINS?
A2: PAINS can interfere with biochemical assays through several mechanisms, including:
-
Compound Aggregation: At micromolar concentrations, many small molecules can form colloidal aggregates that non-specifically sequester and denature proteins.
-
Redox Cycling: Some PAINS can undergo redox cycling, generating reactive oxygen species (ROS) like hydrogen peroxide, which can non-specifically modify and inhibit proteins.
-
Chemical Reactivity: PAINS often contain reactive functional groups that can covalently modify proteins, leading to non-specific inhibition.
-
Interference with Assay Technology: Certain compounds can interfere with the detection method of an assay, such as by having intrinsic fluorescence, quenching the fluorescent signal of a reporter molecule, or disrupting assay reagents like luciferin in luciferase-based assays.
-
Metal Chelation: Some compounds can chelate metal ions that are essential for enzyme function or for assay reagents, leading to apparent inhibition.
Q3: Is this compound considered a PAINS compound?
A3: Yes, recent studies have identified this compound as a Pan-Assay Interference Compound. This compound is a Mannich base that is chemically unstable in common aqueous buffers and some organic solvents. It rapidly decomposes, and its breakdown products are likely responsible for the non-specific toxicity and apparent biological activity observed in various assays.
Q4: My compound has a PAINS substructure. Does this automatically mean it is a false positive?
A4: Not necessarily. While the presence of a PAINS substructure is a significant red flag, it does not definitively mean the compound is a promiscuous, non-specific actor. However, it warrants a thorough investigation using orthogonal assays and counter-screens to confirm that the observed activity is due to specific binding to the intended target and not an artifact of assay interference.
Q5: What are the initial steps I should take if I suspect my hit compound is a PAIN?
A5: If you suspect a hit compound might be a PAIN, the first steps should involve a series of confirmatory and counter-screening assays. These include:
-
Re-testing: Confirm the activity with a freshly prepared sample of the compound.
-
Orthogonal Assays: Test the compound in a mechanistically different assay that measures the same biological endpoint.
-
Counter-Screens: Evaluate the compound's activity against unrelated targets to assess its specificity.
-
Detergent-Based Assays: Perform the assay in the presence and absence of a non-ionic detergent to check for aggregation-based inhibition.
-
Chemical Stability Analysis: Assess the stability of the compound in the assay buffer over the time course of the experiment.
Troubleshooting Guides
This section provides structured guidance for identifying and mitigating common issues related to PAINS during your experiments.
Guide 1: Distinguishing True Hits from Aggregation-Based Inhibitors
Problem: A compound shows potent inhibition in your primary screen, but you are unsure if the mechanism is specific binding or non-specific aggregation.
Troubleshooting Workflow:
Caption: Workflow to identify aggregation-based inhibitors.
Guide 2: Investigating Potential Redox Activity of a Hit Compound
Problem: Your compound of interest is active in a cellular assay, but you suspect it may be a redox cycler generating reactive oxygen species (ROS).
Troubleshooting Workflow:
Caption: Workflow to investigate redox-active compounds.
Quantitative Data Summary
The following tables provide a summary of common PAINS substructures and reported IC50 values for illustrative purposes. Note that the potency of PAINS can vary significantly depending on the specific assay conditions.
Table 1: Common PAINS Substructures and Their Mechanisms of Interference
| PAINS Substructure Class | Example Compound | Primary Interference Mechanism(s) |
| Rhodanine | Rhodanine | Aggregation, Chemical Reactivity |
| Quinone | Doxorubicin | Redox Cycling, Chemical Reactivity |
| Catechol | Quercetin | Redox Cycling, Metal Chelation |
| Thiophene-based | (varies) | Chemical Reactivity (Thiol-reactive) |
| Phenolic Mannich Base | This compound | Chemical Instability/Decomposition |
Table 2: Illustrative IC50 Values of Representative PAINS in Various Assays
| Compound | Assay Target/Type | IC50 (µM) | Reference |
| This compound | RMI core complex/MM2 (AlphaScreen) | 36 ± 10 | |
| This compound | RMI core complex/MM2 (Fluorescence Polarization) | 260 ± 110 | |
| Benzothiadiazole Analog | Rtt109 (CPM-based HTS) | 1.5 - 10 | |
| p-hydroxyarylsulfonamide | Rtt109 (CPM-based HTS) | 2 - 20 |
Note: The different IC50 values for this compound in different assays highlight potential assay-specific interference.
Experimental Protocols
Protocol 1: Detergent-Based Assay for Compound Aggregation
Objective: To determine if a compound's inhibitory activity is due to the formation of aggregates.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (specific to your primary assay)
-
Assay buffer with 0.02% (v/v) Triton X-100
-
Enzyme and substrate for your assay
-
96-well or 384-well plates (black for fluorescence, white for luminescence, clear for colorimetric)
-
Plate reader
Methodology:
-
Prepare two sets of serial dilutions of the test compound in parallel: one using the standard assay buffer and the other using the assay buffer containing 0.02% Triton X-100.
-
Add the diluted compound or vehicle control (DMSO) to the appropriate wells of two separate microplates.
-
Add the enzyme to all wells and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately measure the reaction kinetics or endpoint signal using a plate reader at the appropriate wavelength(s).
-
Calculate the percent inhibition for each compound concentration in the presence and absence of detergent.
-
Plot the dose-response curves and determine the IC50 values for both conditions.
Interpretation: A significant rightward shift in the IC50 value or a complete loss of inhibition in the presence of Triton X-100 is indicative of an aggregation-based mechanism of action.
Protocol 2: ALARM NMR for Detecting Thiol-Reactive Compounds
Objective: To identify compounds that non-specifically react with cysteine residues on proteins.
Materials:
-
¹³C-labeled La antigen reporter protein
-
Test compound (typically at 10 mM in DMSO)
-
NMR Buffer (e.g., 25 mM sodium phosphate, pH 7.0, 10% D₂O)
-
Dithiothreitol (DTT)
-
NMR tubes
-
NMR spectrometer equipped for ¹H-¹³C HMQC experiments
Methodology:
-
Prepare two sets of samples for each test compound: one with and one without 20 mM DTT.
-
To each NMR tube, add the ¹³C-labeled La antigen to a final concentration of 50 µM in NMR buffer.
-
Add the test compound to a final concentration of 400 µM to both sets of tubes. For control samples, add an equivalent volume of DMSO.
-
Incubate the samples at room temperature for a defined period (e.g., 1 hour).
-
Acquire ¹H-¹³C HMQC spectra for all samples.
-
Process and analyze the spectra, focusing on the chemical shifts of the reporter leucine residues (L249, L294, L296) of the La protein.
Interpretation: Thiol-reactive compounds will cause chemical shift perturbations or signal attenuation of the reporter leucine peaks in the absence of DTT. This effect will be significantly reduced or absent in the sample containing DTT, as the DTT will scavenge the reactive compound.
Protocol 3: Fluorescence Polarization (FP) Assay for FANCM-RMI Interaction
Objective: To quantitatively measure the binding of a compound to the FANCM-RMI protein complex. This is the purported target of this compound.
Materials:
-
Recombinant RMI1-RMI2 protein complex
-
Fluorescently labeled peptide tracer derived from the MM2 binding motif (e.g., TMR-RaMM2)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100)
-
Test compound serial dilutions
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Methodology:
-
Determine the optimal concentration of the fluorescent tracer by titrating it against a fixed concentration of the RMI1-RMI2 complex to find a concentration that gives a stable and robust polarization signal.
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the RMI1-RMI2 protein complex to all wells (except for the tracer-only control) at a concentration that gives a significant polarization window.
-
Add the fluorescent tracer to all wells at its predetermined optimal concentration.
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Calculate the percent inhibition of binding at each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Interpretation: A dose-dependent decrease in fluorescence polarization indicates that the test compound is displacing the fluorescent tracer from the RMI1-RMI2 complex, suggesting it is a potential inhibitor of the FANCM-RMI interaction.
Signaling Pathway and Workflow Diagrams
ROS-Mediated Signaling Interference by PAINS
Many PAINS compounds are redox cyclers that lead to the production of Reactive Oxygen Species (ROS). ROS can non-specifically activate or inhibit various signaling pathways, leading to false positives in cell-based assays.
Caption: ROS generation by PAINS can activate stress-response pathways.
Experimental Workflow for PAINS Identification
A systematic workflow is crucial for the early identification and elimination of PAINS from hit lists.
Caption: A systematic workflow for identifying PAINS.
This technical support center provides a comprehensive resource for researchers dealing with the challenges of Pan-Assay Interference Compounds. By following the outlined troubleshooting guides, utilizing the detailed experimental protocols, and carefully interpreting the data, scientists can more effectively distinguish true drug candidates from misleading PAINS, thereby accelerating the drug discovery process.
References
Navigating the PIP-199 Puzzle: A Guide to Interpreting Conflicting Data
Technical Support Center
For researchers, scientists, and drug development professionals working with the small molecule inhibitor PIP-199, interpreting the existing body of literature can be challenging. Initial studies presented this compound as a promising selective inhibitor of the RMI core complex/MM2 interaction, a key component of the Fanconi anemia (FA) DNA repair pathway. However, more recent investigations have raised significant concerns about its chemical stability and true mechanism of action. This guide provides a structured overview of the conflicting findings, detailed experimental protocols, and troubleshooting advice to help you navigate your this compound studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary conflict in the this compound literature?
The central conflict revolves around the chemical stability of this compound. Initial reports identified it as a selective inhibitor of the FANCM-RMI protein-protein interaction.[1][2] However, subsequent studies have demonstrated that this compound is a Mannich base that is chemically unstable and rapidly decomposes in common aqueous buffers and some organic solvents.[3][4][5] This instability suggests that the observed biological effects in earlier studies may not be due to the specific inhibition of the FANCM-RMI interaction but could be a result of non-specific toxicity from its breakdown products.
Q2: Is this compound a reliable tool for studying the Fanconi Anemia pathway?
Based on recent findings, this compound should be used with extreme caution, if at all, as a tool compound for studying the FA pathway. The evidence suggests that it may act as a pan-assay interference compound (PAINS). Researchers should consider that any observed cellular activity might stem from off-target effects of its degradation products. More stable analogs of this compound have been synthesized and, importantly, these do not show any significant activity in binding and competitive biophysical assays for FANCM-RMI.
Q3: What are the reported breakdown products of this compound?
The primary degradation of this compound appears to involve the loss of the piperazine moiety, leading to the formation of a stable indolic nitrone. This can then be hydrated to form the corresponding alcohol and a mixture of other minor byproducts.
Troubleshooting Guide
If you are currently working with this compound or have previous data from studies using this compound, here are some troubleshooting steps and considerations:
Issue: Inconsistent or unexpected results in cellular assays.
-
Possible Cause: The chemical instability of this compound in your assay buffer could be leading to the formation of various degradation products, each with its own potential biological activity.
-
Recommendation:
-
Assess Stability: Perform stability tests of this compound in your specific aqueous buffers and organic solvents using techniques like NMR or LC-MS to determine its rate of decomposition under your experimental conditions.
-
Control for Breakdown Products: If possible, synthesize and test the identified breakdown products of this compound in your assays to see if they replicate the observed effects.
-
Consider Alternatives: Investigate the use of the more hydrolytically stable analogues of this compound that have been reported, keeping in mind that they have not shown activity against the intended target.
-
Issue: Difficulty replicating binding in biophysical assays.
-
Possible Cause: The original biophysical assays that showed binding may have been influenced by experimental conditions that are not being replicated, or the compound itself may be interfering with the assay technology.
-
Recommendation:
-
Review Buffer Conditions: Pay close attention to the pH and composition of the buffers used in the original studies and compare them to your own. The decomposition of this compound is pH-dependent.
-
Use Orthogonal Methods: If you observe binding with one technique (e.g., fluorescence polarization), try to confirm it with an orthogonal method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Be aware that recent, thorough SPR assays found no convincing evidence of this compound binding to the RMI1/RMI2 complex.
-
Data Presentation: Summary of Quantitative Findings
Table 1: Reported Inhibitory and Binding Activities of this compound
| Assay Type | Target | Reported Value | Study Conclusion |
| AlphaScreen Assay | RMI core complex/MM2 | IC50: 36 ± 10 μM | Selective Inhibition |
| Fluorescence Polarization | RMI core complex/MM2 | IC50: 260 ± 110 μM | Inhibition Confirmed |
| Isothermal Titration Calorimetry (ITC) | RMI core complex | Kd: 3.4 ± 1.0 μM | Direct Biophysical Interaction |
| Fluorescence Polarization (Recent Study) | FANCM-RMI | No competitive inhibition | No On-Target Activity |
| Surface Plasmon Resonance (SPR) (Recent Study) | RMI1/RMI2 | No convincing evidence of binding | No On-Target Activity |
Experimental Protocols
Methodology from Initial Inhibitor Discovery (Paraphrased from)
-
AlphaScreen (AS) Assay:
-
A reaction mixture containing 30 nM Bio-MM2, 100 nM His-tagged RMI core complex, 30 mM MOPS-HCl (pH 7.2), 0.05% (v/v) Triton X-100, and 5% (v/v) DMSO was prepared.
-
10 μL of this mixture was added to 384-well plates.
-
Plates were sealed, centrifuged, and incubated for at least 2 hours before being read on a Tecan "M1000" plate reader.
-
-
Isothermal Titration Calorimetry (ITC):
-
The RMI core complex was dialyzed against 30 mM potassium phosphate (pH 7.0), 100 mM sodium chloride, and 10% (v/v) glycerol.
-
This compound dissolved in DMSO was diluted in the dialysis buffer to a final concentration of 30 μM with 1.5% (v/v) DMSO.
-
The RMI core complex was titrated into the sample cell containing the this compound solution at 25°C using a MicroCal™ VP-ITC.
-
Data analysis was performed using a single-site binding model.
-
-
Surface Plasmon Resonance (SPR):
-
The RMI core complex was immobilized on a sensor chip via amine coupling.
-
This compound was serially diluted in running buffer containing 1.5% (v/v) DMSO from 150 μM to 9 μM.
-
The diluted this compound was injected over the immobilized RMI core complex.
-
The dissociation constant (Kd) was calculated from the kinetic constants (ka and kd) using a Langmuir kinetic model.
-
Methodology for Stability Assessment and Re-evaluation (Paraphrased from)
-
Synthesis and Stability NMR:
-
This compound was synthesized via a one-pot Mannich reaction.
-
The stability of this compound was assessed by dissolving it in various deuterated NMR solvents (e.g., CDCl3, CD3OD, wet CD3CN, DMSO-d6) and in aqueous buffers at different pH values (e.g., phosphate buffers at pH 6-8).
-
¹H NMR spectra were recorded to observe changes in the chemical structure over time.
-
-
Fluorescence Polarization (FP) Assay for Re-evaluation:
-
Assays were conducted to test for competitive inhibition by this compound and its more stable analogues against an MM2-based tracer.
-
-
Surface Plasmon Resonance (SPR) for Re-evaluation:
-
SPR assays were performed in 20 mM HEPES, 150 mM NaCl, 0.005% Tween, and 5% v/v DMSO at pH 7.5.
-
The binding of this compound and its stable analogues to the RMI1/RMI2 complex was quantified.
-
Visualizations
Caption: Intended mechanism of this compound in the Fanconi Anemia pathway.
Caption: The logical flow explaining the conflicting this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A high throughput screening strategy to identify protein-protein interaction inhibitors that block the Fanconi anemia DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mannich Base this compound Is a Chemically Unstable Pan-Assay Interference Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Technical Support Center: Stability Testing of Small Molecule Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of small molecule inhibitors, using PIP-199 as a case study of an unstable compound.
Frequently Asked Questions (FAQs)
Q1: My small molecule inhibitor, this compound, shows variable activity in my assays. Could this be a stability issue?
A1: Yes, variability in activity is a strong indicator of compound instability. This compound, in particular, has been reported to be a chemically unstable Mannich base that decomposes rapidly in common aqueous buffers and some organic solvents.[1][2][3][4] This inherent instability can lead to a loss of the active compound over the course of an experiment, resulting in inconsistent results. It is crucial to assess the stability of this compound and similar inhibitors under your specific experimental conditions. The apparent cellular activity of such compounds might arise from the non-specific toxicity of their breakdown products.[1]
Q2: I observed precipitation after diluting my small molecule inhibitor from a DMSO stock into an aqueous buffer. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common problem for hydrophobic small molecules. Here are several steps you can take to troubleshoot this issue:
-
Optimize DMSO Concentration: While minimizing DMSO is ideal, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to assess its effect on your experiment.
-
Adjust Buffer pH: The solubility of ionizable compounds can be highly dependent on the pH of the buffer. Experimenting with different pH values may improve solubility.
-
Use a Different Solvent System: Consider using a co-solvent system or a formulation with excipients to enhance solubility.
-
Prepare Fresh Dilutions: Do not use a solution that has already precipitated. It is best to prepare fresh dilutions immediately before use.
Q3: How should I properly store my small molecule inhibitor stock solutions to ensure their stability?
A3: Proper storage is critical for maintaining the integrity of your small molecule inhibitor. Here are general guidelines:
-
Solid Form: Unless otherwise specified, store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years. It's important to keep the compound desiccated to prevent hydration.
-
In Solution (e.g., DMSO): For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into single-use vials. DMSO is hygroscopic, meaning it can absorb moisture from the air, which can dilute your stock solution over time.
| Storage Form | Temperature | Duration | Important Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Keep desiccated. |
| 4°C | Up to 2 years | Check product datasheet. | |
| In Solution (DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
Q4: I suspect my inhibitor is degrading in the assay medium. How can I confirm this?
A4: To confirm degradation in your assay medium, you can perform a time-course experiment. This involves incubating the inhibitor in the medium for different durations (e.g., 0, 2, 4, 8, 24 hours) at the assay temperature (e.g., 37°C). At each time point, analyze the sample using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact inhibitor remaining. A decrease in the peak area of the parent compound over time is indicative of degradation.
Troubleshooting Guides
Troubleshooting HPLC Analysis for Stability Studies
| Problem | Possible Cause | Suggested Solution |
| Ghost Peaks | Impurities in the mobile phase. | Use HPLC-grade solvents and freshly prepared buffers. |
| Contamination from previous injections. | Flush the column and injection system thoroughly between runs. | |
| Shifting Retention Times | Inconsistent mobile phase composition. | Ensure proper mixing of mobile phase components and degas the solvents. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Column degradation. | Replace the column if it has exceeded its lifetime or has been exposed to harsh conditions. | |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | Reduce the amount of sample injected. |
| Mismatch between injection solvent and mobile phase. | Dissolve the sample in the mobile phase whenever possible. | |
| Column contamination or voids. | Use a guard column and filter samples before injection. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.
Objective: To identify the degradation pathways of a small molecule inhibitor under various stress conditions.
Materials:
-
Small molecule inhibitor (e.g., this compound)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18)
-
Mass spectrometer (MS) for identification of degradants
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare stock solutions of the inhibitor in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Add 0.1 M HCl to the inhibitor solution. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to the inhibitor solution. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to the inhibitor solution. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Expose the solid inhibitor and a solution of the inhibitor to 80°C for 48 hours.
-
Photostability: Expose the solid inhibitor and a solution of the inhibitor to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: At designated time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration. Analyze the samples by a validated stability-indicating HPLC-UV method. For characterization of degradation products, use LC-MS/MS.
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The goal is to achieve 5-20% degradation of the drug substance.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance or product over time.
Objective: To develop an HPLC method capable of separating the parent inhibitor from its degradation products.
Procedure:
-
Column Selection: Start with a standard C18 column.
-
Mobile Phase Selection: Begin with a simple mobile phase, such as a gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.
-
Wavelength Selection: Use a photodiode array (PDA) detector to determine the optimal wavelength for detecting the parent compound and any potential degradants.
-
Method Optimization:
-
Inject a mixture of the stressed samples (from the forced degradation study) into the HPLC system.
-
Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation of the parent peak from all degradation product peaks.
-
The method is considered stability-indicating if all peaks are well-resolved.
-
-
Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: A general workflow for conducting stability testing of a small molecule inhibitor.
Caption: Common chemical degradation pathways for small molecule inhibitors.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Technical Support Center: The Impact of PIP-199 Breakdown Products on Experimental Outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PIP-199. The information addresses common issues related to the compound's stability and the impact of its breakdown products on experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended mechanism of action?
This compound is reported as a selective inhibitor of the interaction between the RMI core complex and MM2.[1] This interaction is a crucial component of the Fanconi anemia (FA) DNA repair pathway, which is often implicated in tumor resistance to DNA crosslinking chemotherapies.[1][2] By inhibiting this interaction, this compound was developed to potentially sensitize resistant tumors to these therapeutic agents.[1]
Q2: I'm observing inconsistent or unexpected results in my cell-based assays with this compound. What could be the cause?
A primary cause of inconsistent results with this compound is its chemical instability.[3] The compound has been shown to decompose rapidly in common aqueous buffers and some organic solvents. This breakdown leads to a mixture of degradation products, and any observed biological activity is likely due to the non-specific toxicity of these products rather than the intended inhibition of the FANCM-RMI interaction.
Q3: What are the known breakdown products of this compound?
The primary mode of degradation for this compound, a Mannich base, involves the loss of the piperazine moiety. This process results in the formation of a stable indolic nitrone, which can then be hydrated to form the corresponding alcohol and a mixture of other minor byproducts.
Q4: How can I minimize the impact of this compound breakdown in my experiments?
Given the inherent instability of this compound, it is challenging to completely avoid its degradation in aqueous experimental conditions. Researchers should be aware that the compound's apparent activity in cellular studies is likely an artifact of its breakdown products. For future studies, it is highly recommended to use more hydrolytically stable analogues or alternative methods to study the FANCM-RMI pathway.
Q5: Is this compound considered a reliable tool compound for research?
Based on recent findings regarding its chemical instability and the non-specific activity of its breakdown products, this compound is not considered an effective or reliable tool compound for biological studies. Compounds with the indole-derived Mannich scaffold, like this compound, are now being flagged as a potential new family of pan-assay interference compounds (PAINS).
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Recommended Action |
| High variability in dose-response curves | Rapid and variable degradation of this compound under assay conditions. | Acknowledge that the observed effects are likely due to a mixture of breakdown products. Consider the data as potentially artifactual. For future experiments, seek alternative, stable inhibitors. |
| Discrepancy between biochemical and cellular assay results | This compound is unstable in aqueous cell culture media, leading to different chemical entities being present in cellular assays compared to potentially less aqueous biochemical assays. | Prioritize biophysical assays with stringent controls for compound stability if attempting to validate direct target engagement. Be aware that cellular activity is likely off-target and due to degradation. |
| Apparent inhibition in initial screens, but failure to validate in secondary assays | Initial activity may be due to non-specific effects of breakdown products (e.g., reactivity, aggregation). | Conduct rigorous control experiments to rule out assay artifacts. Test the stability of this compound in your specific assay buffer using techniques like LC-MS. |
| Cell toxicity observed at expected IC50 concentrations | The observed toxicity is likely a result of the cytotoxic nature of the this compound breakdown products, not specific inhibition of the intended target. | If the goal is to study the FANCM-RMI pathway, use genetic methods (e.g., siRNA, CRISPR) as a more reliable alternative to this compound. |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Aqueous Buffers via ¹H NMR
This protocol is adapted from studies on this compound's chemical stability.
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in an anhydrous organic solvent where it exhibits greater stability (e.g., DMSO).
-
Buffer Preparation: Prepare the desired aqueous buffers (e.g., phosphate, HEPES, Tris) at the relevant pH and concentration for your experiment.
-
Initiation of Degradation: Dilute the this compound stock solution into the aqueous buffer to the final desired concentration.
-
NMR Spectroscopy: Immediately acquire a ¹H NMR spectrum of the sample. Continue to acquire spectra at regular time intervals (e.g., every few minutes, then hourly) to monitor the disappearance of the characteristic this compound signals and the appearance of new signals corresponding to the breakdown products.
-
Data Analysis: Integrate the characteristic peaks of this compound and its degradation products to quantify the rate and extent of decomposition over time.
Visualizations
Caption: Breakdown pathway of this compound in aqueous solution.
References
Technical Support Center: Understanding and Addressing the Instability of PIP-199
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers encountering issues with the stability of PIP-199. Our aim is to help you troubleshoot experimental problems and provide a clear understanding of the challenges associated with this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to degrade upon preparation. Is this a known issue?
A1: Yes, the chemical instability of this compound is a well-documented issue.[1][2][3][4][5] Recent studies have shown that this compound, a Mannich base, readily decomposes in common aqueous buffers and several organic solvents. This inherent instability is a significant concern for its use as a reliable tool compound in biological research.
Q2: What is the underlying cause of this compound's instability?
A2: The instability of this compound is primarily attributed to its N-hydroxyindole moiety. The primary degradation pathway involves the loss of the piperazine group, leading to the formation of a stable indolic nitrone. This nitrone can then be hydrated to form other byproducts.
Q3: In which solvents is this compound known to be unstable?
A3: this compound has been shown to rapidly decompose in a variety of common laboratory solvents, including:
-
Aqueous buffers (e.g., phosphate, HEPES, Tris at lower concentrations)
-
Deuterated chloroform (CDCl3)
-
Deuterated methanol (CD3OD)
-
Wet deuterated acetonitrile (CD3CN)
Decomposition in aqueous buffers can occur within seconds.
Q4: Are there any solvents that can improve the stability of this compound?
A4: While no solvent can completely prevent the degradation of this inherently unstable molecule, some solvents have been identified in which this compound exhibits greater stability for a short period. These include:
-
Dimethyl sulfoxide (DMSO), particularly anhydrous DMSO-d6
-
Ethyl acetate
It is crucial to prepare solutions in these solvents immediately before use and to handle them with care to minimize exposure to moisture and protic conditions.
Q5: I have been observing biological activity with this compound in my assays. What could be the reason for this if the compound is unstable?
A5: The observed biological activity of this compound is now believed to be a result of the non-specific, off-target effects of its degradation products, rather than the intact molecule acting as a specific inhibitor of the FANCM-RMI interaction. Consequently, this compound is now considered a pan-assay interference compound (PAINS). This means that any observed activity is likely not due to the intended mechanism of action and can be misleading.
Q6: Are there more stable alternatives to this compound?
A6: Yes, researchers have synthesized analogues of this compound that lack the N-hydroxy functionality. These non-hydroxylated analogues have demonstrated improved stability in organic solvents and non-acidic aqueous buffers. If you are investigating the FANCM-RMI pathway, it is highly recommended to consider using these more stable analogues.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or irreproducible assay results with this compound. | The rapid and variable degradation of this compound in your assay buffer is likely leading to inconsistent concentrations of the active degradation products. | 1. Acknowledge that this compound is not a reliable tool compound. 2. Consider discontinuing the use of this compound. 3. If you must continue, prepare fresh solutions in anhydrous DMSO immediately before each experiment and minimize the time the compound is in aqueous buffer. 4. Investigate and use more stable, validated analogues if available. |
| Precipitation observed when diluting a DMSO stock of this compound into aqueous buffer. | The degradation products of this compound may have different solubility profiles than the parent compound, leading to precipitation. | 1. Lower the final concentration of this compound in your assay. 2. Increase the percentage of DMSO in your final assay buffer (be mindful of solvent tolerance of your biological system). |
| LC-MS analysis of my this compound stock solution shows multiple peaks. | This is a strong indication of this compound degradation. The additional peaks likely correspond to the indolic nitrone and other byproducts. | 1. Confirm the identity of the degradation products by comparing their mass-to-charge ratios with published data on this compound degradation. 2. Prepare a fresh stock solution in anhydrous DMSO and re-analyze immediately. 3. If degradation is still observed, consider the quality of your starting material. |
Quantitative Data Summary
The following table summarizes the known stability of this compound in various solvents. It is important to note that quantitative kinetic data for a wide range of alternative solvents is limited due to the compound's rapid decomposition.
| Solvent/Buffer | Observation | Reference |
| Aqueous Buffers (general) | Immediate and rapid decomposition. | |
| Phosphate Buffer (pH 7-8) | Complete conversion to the nitrone degradation product within seconds. | |
| 50 mM Tris (pH 8.8) | Greater relative stability compared to other tested buffers. | |
| 10 mM Tris | Significant decomposition observed. | |
| 50 mM Ammonia (pH 8.8) | Major product is the secondary alcohol, suggesting promotion of nitrone hydration. | |
| CDCl3, CD3OD, wet CD3CN | Rapid decomposition observed. | |
| DMSO-d6 | Relatively stable, allowing for NMR characterization of the intact molecule. | |
| Ethyl Acetate | Found to be a solvent where this compound is stable. |
Experimental Protocols
Protocol 1: Assessing the Stability of a Small Molecule in Aqueous Buffer
This protocol provides a general method to assess the stability of a compound like this compound in an experimental buffer.
-
Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the test compound in 100% anhydrous DMSO.
-
Incubation:
-
At time zero (T=0), dilute the DMSO stock solution into your aqueous assay buffer to the final working concentration.
-
Immediately take an aliquot of this solution and quench the degradation by adding an equal volume of cold acetonitrile or methanol. This will serve as your T=0 sample.
-
Incubate the remaining solution at the desired experimental temperature (e.g., room temperature or 37°C).
-
-
Time Points: Collect aliquots at various time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr) and quench them as described in step 2.
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate any proteins or salts.
-
Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Monitor the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products over time.
-
-
Data Analysis: Plot the percentage of the parent compound remaining at each time point to determine the stability profile.
Visualizations
Caption: The primary degradation pathway of this compound.
Caption: A typical workflow for assessing small molecule stability.
References
Validation & Comparative
The Shifting Landscape of Fanconi Anemia Pathway Inhibition: A Re-evaluation of PIP-199
A critical re-assessment of PIP-199, once a promising inhibitor of the Fanconi Anemia (FA) pathway, reveals its instability and likely function as a pan-assay interference compound (PAINS), urging a new direction in the search for effective FA pathway inhibitors. This guide provides a comparative overview of this compound and other FA pathway inhibitors, incorporating the latest findings and offering insights for researchers, scientists, and drug development professionals.
The Fanconi Anemia pathway is a crucial DNA repair mechanism, and its inhibition holds therapeutic promise for sensitizing cancer cells to chemotherapy.[1][2][3] For years, the small molecule this compound was considered a valuable tool to probe this pathway. However, recent studies have cast significant doubt on its reliability.
This compound: From Promising Inhibitor to a Cautionary Tale
This compound was initially identified as a selective inhibitor of the protein-protein interaction between the RMI core complex and FANCM, a critical step in the FA pathway.[4][5] Early studies reported an IC50 of 36 μM for this interaction. However, a 2023 study has demonstrated that this compound is chemically unstable in common aqueous buffers and some organic solvents, readily decomposing. This research indicates that neither this compound nor its more hydrolytically stable analogues exhibit observable activity in binding and competitive biophysical assays for the FANCM-RMI interaction. The apparent cellular activity of this compound is now believed to stem from the non-specific toxicity of its breakdown products. These findings strongly suggest that this compound is a pan-assay interference compound (PAINS) and should not be considered a reliable tool for studying the FA pathway.
Alternative Inhibitors of the Fanconi Anemia Pathway
With the re-evaluation of this compound, the focus shifts to other strategies for targeting the FA pathway. While direct comparative data with this compound is now moot, several other inhibitors targeting different components of the pathway have been identified.
| Inhibitor | Target | Mechanism of Action | Notes |
| This compound | FANCM-RMI Interaction | Disputed: Initially reported as an inhibitor of this protein-protein interaction. | Re-evaluated as a PAINS compound due to chemical instability. |
| CU2 | UBE2T/FANCL | Selective inhibitor of FANCL ubiquitylation by UBE2T. | Shows low cytotoxicity and high synergy with carboplatin. |
| Broad-spectrum inhibitors | Multiple (e.g., CHK1, HSP90 inhibitors) | Indirectly inhibit the FA pathway by affecting downstream signaling or protein stability. | Can be repurposed as chemosensitizing drugs. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following summarizes the key experimental protocols used in the initial characterization of this compound.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) was used to determine the binding affinity between the RMI core complex and this compound.
-
Procedure: A solution of the RMI core complex was titrated into a sample cell containing a solution of this compound. The heat changes associated with the binding events were measured.
-
Initial Findings: Early studies reported a dissociation constant (Kd) of 3.4 ± 1.0 μM for the interaction between the RMI core complex and this compound.
-
Re-evaluation: Later studies, however, found no observable binding activity, likely due to the decomposition of this compound in the experimental buffer.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) was another biophysical technique employed to measure the binding kinetics between this compound and the RMI core complex.
-
Procedure: The RMI core complex was immobilized on a sensor chip. Solutions of this compound at varying concentrations were then flowed over the chip, and the change in the resonance angle, indicating binding, was measured.
-
Initial Findings: A dissociation constant (Kd) of 7.3 ± 0.8 μM was initially calculated from the SPR data.
-
Re-evaluation: Similar to the ITC results, subsequent investigations failed to detect a stable interaction, challenging the initial findings.
Visualizing the Fanconi Anemia Pathway and Experimental Workflows
To better understand the context of FA pathway inhibition, the following diagrams illustrate the signaling pathway and the experimental workflow for inhibitor screening.
Caption: The Fanconi Anemia signaling pathway, highlighting the critical FANCM-RMI interaction.
Caption: A generalized workflow for the screening and validation of FA pathway inhibitors.
Conclusion and Future Directions
The case of this compound underscores the critical importance of rigorous chemical characterization of small molecule inhibitors. While the initial promise of this compound has not been fulfilled, the exploration of the FA pathway as a therapeutic target remains a vibrant area of research. Future efforts should focus on the discovery and development of stable, specific, and potent inhibitors that target various components of this crucial DNA repair pathway. The insights gained from the re-evaluation of this compound will undoubtedly guide more robust and reliable drug discovery efforts in the future.
References
- 1. Inhibitors of the Fanconi anaemia pathway as potential antitumour agents for ovarian cancer [explorationpub.com]
- 2. Inhibitors of the Fanconi anaemia pathway as potential antitumour agents for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A high throughput screening strategy to identify protein-protein interaction inhibitors that block the Fanconi anemia DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of PIP-199: A Guide for Researchers
A Critical Re-evaluation of a Widely Used Tool Compound
For researchers and drug development professionals, understanding the on- and off-target effects of chemical probes is paramount to generating reliable and reproducible data. This guide was initially intended to provide a comparative analysis of the off-target effects of PIP-199, a reported inhibitor of the FANCM-RMI protein-protein interaction. However, a growing body of evidence strongly indicates that This compound is chemically unstable, making a traditional off-target assessment misleading and likely impossible. This guide, therefore, serves to inform the scientific community about the critical liabilities of this compound and to provide a general framework for assessing the off-target effects of stable chemical probes.
The Critical Instability of this compound
This compound has been described as a selective inhibitor of the RMI core complex/MM2 interaction, a key component of the Fanconi Anemia (FA) DNA repair pathway, with a reported IC50 of 36 μM.[1] This interaction is a crucial target for sensitizing resistant tumors to DNA crosslinking chemotherapeutics.[1] However, recent studies have demonstrated that this compound is highly unstable in common aqueous buffers and some organic solvents.[2][3][4] The compound rapidly decomposes, and its apparent biological activity is likely a result of non-specific effects from its various breakdown products.
Table 1: Summary of this compound Instability and Activity
| Parameter | Reported Value/Observation | Source |
| Intended Target | FANCM-RMI protein-protein interaction | |
| Reported IC50 | 36 ± 10 μM (Fluorescence Polarization Assay) | |
| Chemical Stability | Immediately decomposes in common aqueous buffers and some organic solvents. | |
| Biophysical Assays | No observable activity in binding and competitive biophysical assays for FANCM-RMI. | |
| Cellular Activity | Apparent activity likely arises from non-specific toxicity of breakdown products. | |
| Classification | Pan-Assay Interference Compound (PAINS) |
A General Framework for Assessing Off-Target Effects of Stable Inhibitors
Given that a direct off-target assessment of this compound is not feasible, we present a generalized workflow for characterizing a stable chemical probe. This process is essential for validating a compound's utility as a selective tool for biological research.
Experimental Protocols
1. Kinome Profiling:
-
Objective: To determine the selectivity of a kinase inhibitor by screening it against a large panel of kinases.
-
Methodology:
-
Compound Preparation: Prepare the inhibitor at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).
-
Kinase Panel: Utilize a commercially available kinase profiling service that offers a panel of hundreds of human kinases.
-
Binding Assay: The service will typically perform a competition binding assay where the inhibitor competes with a labeled ligand for binding to each kinase in the panel.
-
Data Analysis: Results are often expressed as the percentage of remaining kinase activity or as dissociation constants (Kd) for each interaction. This allows for the calculation of a selectivity score.
-
2. Cellular Target Engagement Assays:
-
Objective: To confirm that the inhibitor interacts with its intended target within a cellular context.
-
Methodology (Example: Western Blot for a kinase inhibitor):
-
Cell Treatment: Treat cells with a dose range of the inhibitor.
-
Lysis: Lyse the cells to extract proteins.
-
Western Blotting: Perform a Western blot using an antibody specific for the phosphorylated form of the target protein.
-
Analysis: A dose-dependent decrease in the phosphorylated protein, without a change in the total protein level, indicates on-target engagement.
-
3. Phenotypic Screening and Rescue Experiments:
-
Objective: To link the observed cellular phenotype to the inhibition of the intended target.
-
Methodology:
-
Phenotypic Assay: Establish a cellular assay where inhibition of the target is known to produce a specific phenotype (e.g., apoptosis, cell cycle arrest).
-
Rescue Construct: Introduce a mutant version of the target protein that is resistant to the inhibitor into the cells.
-
Inhibitor Treatment: Treat both the normal and mutant-expressing cells with the inhibitor.
-
Analysis: If the phenotype is reversed in the cells expressing the resistant mutant, it provides strong evidence that the observed effect is on-target.
-
Visualizing the Workflow and Target Pathway
To aid in understanding the processes involved, the following diagrams illustrate a standard workflow for assessing inhibitor specificity and the signaling pathway relevant to this compound's intended target.
Caption: Workflow for assessing the specificity of a stable chemical probe.
References
Scrutinizing the Reproducibility of PIP-199: A Comparative Analysis
A recent critical re-evaluation of the small molecule inhibitor PIP-199 has cast significant doubt on its previously reported activity and chemical stability, labeling it a potential Pan-Assay Interference Compound (PAINS). This guide provides a comparative analysis of the original findings and the subsequent reproducibility study, offering researchers a clear perspective on the utility of this compound as a scientific tool.
Initially identified as a selective inhibitor of the RMI core complex/MM2 interaction within the Fanconi anemia (FA) DNA repair pathway, this compound was proposed as a potential agent to sensitize resistant tumors to DNA crosslinking chemotherapeutics.[1] However, a 2023 study raises serious concerns, demonstrating that this compound is chemically unstable and its observed biological effects may stem from nonspecific toxicity of its breakdown products.[2][3]
Comparative Data on this compound Activity
The discrepancy in the reported inhibitory concentrations (IC50) of this compound against the RMI core complex/MM2 interaction is a central point of contention. The original study reported significant inhibitory activity, which was not replicated in a later, more detailed investigation.
| Assay Type | Original Reported IC50 (μM)[4] | Follow-up Study Findings[2] |
| AlphaScreen | 36 ± 10 | No observable activity |
| Fluorescence Polarization (FP) | 260 ± 110 | No observable activity |
| Surface Plasmon Resonance (SPR) | Kd = 170 ± 20 μM | No convincing evidence of binding |
| Isothermal Titration Calorimetry (ITC) | Direct interaction detected | Not reported |
Signaling Pathway of the Target: FANCM-RMI Interaction
This compound was originally reported to inhibit the interaction between the Fanconi anemia complementation group M protein (FANCM) and the RMI (RecQ-mediated genome instability protein) complex. This interaction is a crucial step in the Fanconi anemia DNA repair pathway, which is often implicated in tumor resistance to chemotherapy. The proposed mechanism of action for this compound was the disruption of this protein-protein interaction.
Caption: Reported signaling pathway of the FANCM-RMI interaction and the inhibitory action of this compound.
Experimental Workflow: A Tale of Two Studies
The workflows employed in the original and follow-up studies highlight the critical importance of compound stability assessment. The initial high-throughput screening did not account for the chemical instability of this compound, which was a central focus of the subsequent investigation.
Caption: Comparative experimental workflows of the original and follow-up studies on this compound.
Methodologies of Key Experiments
Original Study (Identification of this compound)
-
AlphaScreen (AS) Assay: Used as the primary high-throughput screening method. Biotinylated MM2 peptide was bound to streptavidin-coated donor beads, and His-tagged RMI core complex was bound to Ni2+-coated acceptor beads. A signal is generated when the donor and acceptor beads are in close proximity due to the protein-protein interaction. Inhibition is measured by a decrease in the AlphaScreen signal.
-
Fluorescence Polarization (FP) Assay: A fluorescein-labeled MM2 peptide was used. The binding of the larger RMI core complex to the fluorescent peptide results in a slower rotation and thus higher fluorescence polarization. Inhibition is measured by a decrease in polarization as this compound displaces the fluorescent peptide.
-
Surface Plasmon Resonance (SPR): The RMI core complex was immobilized on a sensor chip. Different concentrations of this compound were passed over the chip, and the change in the resonance angle, indicating binding, was measured to determine the dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC): The RMI core complex was titrated into a solution containing this compound. The heat changes associated with the binding event were measured to confirm a direct interaction.
Follow-up Study (Re-evaluation of this compound)
-
Synthesis and Chemical Stability Analysis: The study reported the first published synthesis of this compound and its analogues. The stability of these compounds was then assessed in various aqueous buffers and organic solvents using Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LCMS). These experiments revealed that this compound rapidly decomposes.
-
Fluorescence Polarization (FP) Assay Re-evaluation: The FP assay was repeated with both freshly synthesized this compound and its more stable analogues. No competitive inhibition was observed.
-
Surface Plasmon Resonance (SPR) Re-evaluation: SPR assays were conducted to quantify the binding of this compound and its stable analogues to the RMI1/RMI2 complex. No convincing evidence of binding was found for any of the tested compounds.
Conclusion
The available evidence strongly suggests that the initially reported biological activity of this compound is not reproducible and is likely an artifact of its chemical instability. The follow-up research highlights the critical need for rigorous chemical characterization and stability testing of compounds identified in high-throughput screens. Researchers and drug development professionals should exercise extreme caution when interpreting data generated using this compound and consider it an unreliable tool for studying the FANCM-RMI interaction. The apparent cellular activities observed in previous studies may be due to non-specific effects of its degradation products. Therefore, to date, there are no known chemical inhibitors of the FANCM-RMI interaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mannich Base this compound Is a Chemically Unstable Pan-Assay Interference Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A high throughput screening strategy to identify protein-protein interaction inhibitors that block the Fanconi anemia DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Instability of PIP-199 and its Analogues: A Cautionary Guide for Researchers
A critical evaluation of the reported FANCM-RMI inhibitor, PIP-199, and its derivatives reveals significant chemical instability, challenging their utility as reliable research tools. This guide provides a comprehensive comparison based on recent findings, urging a re-evaluation of past and future studies involving these compounds.
Recent investigations into this compound, a small molecule initially identified as a selective inhibitor of the RMI core complex/MM2 interaction, have brought to light its inherent chemical instability.[1][2][3][4] Originally pursued as a potential therapeutic agent to sensitize resistant tumors to DNA crosslinking chemotherapeutics by disrupting the Fanconi anemia (FA) DNA repair pathway, new evidence suggests that this compound and its analogues are pan-assay interference compounds (PAINS).[5] These compounds decompose rapidly in common aqueous buffers and some organic solvents, indicating that their observed biological effects may arise from the non-specific toxicity of their breakdown products rather than specific inhibition of the intended target.
This guide summarizes the available data on this compound and its analogues, focusing on their chemical stability and biophysical activity. It is intended to inform researchers, scientists, and drug development professionals about the critical limitations of these compounds and to encourage caution in their use and interpretation of resulting data.
Chemical Stability Analysis
The stability of this compound and its analogues is a primary concern. Studies have demonstrated that the indole-derived Mannich base scaffold of this compound is prone to rapid degradation.
Table 1: Chemical Stability of this compound in Various Solvents
| Compound | Solvent | Stability | Observation |
| This compound | Aqueous Buffers | Unstable | Immediate decomposition observed. |
| This compound | DMSO-d6 | Relatively Stable | No immediate decomposition noted. |
| This compound | CDCl3 | Unstable | Complete decomposition observed. |
Biophysical Binding and Efficacy Data
Despite initial reports of inhibitory activity, subsequent and more detailed biophysical assays have failed to demonstrate a direct and stable interaction between this compound or its more hydrolytically stable analogues and the FANCM-RMI complex.
Table 2: Summary of In Vitro Efficacy Data for this compound
| Assay Type | Reported IC50 | Re-evaluated Findings | Reference |
| RMI core complex/MM2 FP Assay | 36 ± 10 µM | Repurchased compound showed IC50 of 260 ± 110 µM, suggesting variability and potential instability. | |
| PriA/SSB AS Assay | 450 ± 130 µM | - | |
| Binding and Competitive Biophysical Assays | - | No observable activity for this compound or its more hydrolytically stable analogues. |
Proposed Signaling Pathway (Now in Question)
The initial hypothesis for this compound's mechanism of action was the disruption of the Fanconi Anemia DNA repair pathway by inhibiting the interaction between the FANCM-RMI complex. The diagram below illustrates this proposed pathway, which is now considered unlikely to be specifically targeted by this compound due to its instability.
Caption: Proposed (but now questioned) inhibition of the FANCM-RMI interaction by this compound.
Experimental Workflow for Stability Assessment
The chemical instability of this compound was primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LCMS). The following diagram outlines a typical workflow for assessing the stability of compounds like this compound.
Caption: Workflow for assessing the chemical stability of small molecules.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stability Assessment
-
Sample Preparation: Dissolve the compound (e.g., this compound) in the desired deuterated solvent (e.g., DMSO-d6, CDCl3, or a buffered aqueous solution in D2O) to a final concentration of approximately 1-5 mg/mL.
-
Data Acquisition: Acquire a 1H NMR spectrum immediately after dissolution (t=0).
-
Time-Course Analysis: Acquire subsequent 1H NMR spectra at various time points (e.g., 1 hour, 4 hours, 24 hours) while maintaining the sample at a constant temperature.
-
Data Analysis: Compare the spectra over time. The appearance of new peaks and the disappearance or reduction in intensity of the parent compound's peaks indicate decomposition. The structure of degradation products can often be inferred from the new spectral data.
Surface Plasmon Resonance (SPR) for Binding Analysis
-
Chip Preparation: Immobilize the target protein (e.g., RMI core complex) onto a sensor chip surface using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of the compound (e.g., this compound) in a suitable running buffer, often containing a small percentage of DMSO to ensure solubility.
-
Binding Measurement: Inject the different concentrations of the compound over the immobilized protein surface. A reference channel without the protein is used to subtract non-specific binding. The change in the resonance angle is monitored in real-time to measure binding.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD). A lack of a concentration-dependent binding response suggests no direct interaction.
Conclusion and Recommendations
The available evidence strongly suggests that this compound is a chemically unstable compound and should be considered a pan-assay interference compound (PAINS). Its reported biological activities are likely due to non-specific effects of its degradation products. Researchers who have previously used this compound or its analogues should critically re-evaluate their findings. For future studies aimed at targeting the FANCM-RMI interaction, it is imperative to prioritize the development of new chemical scaffolds with proven stability and specific on-target activity. Thorough biophysical and chemical characterization is essential before employing any small molecule inhibitor in biological studies.
References
The Promise and Peril of a Chemical Probe: A Critical Analysis of PIP-199
In the quest for novel therapeutics, chemical probes serve as indispensable tools to dissect complex biological pathways and validate new drug targets. However, the utility of a chemical probe is entirely dependent on its precise and well-characterized interaction with its intended target. This guide provides a critical analysis of PIP-199, a molecule initially reported as a selective inhibitor of the FANCM-RMI protein-protein interaction, a key component of the Fanconi Anemia (FA) DNA repair pathway. While the disruption of this interaction holds therapeutic promise, particularly in cancers utilizing the Alternative Lengthening of Telomeres (ALT) pathway, recent evidence has cast serious doubt on the validity of this compound as a reliable chemical probe. This analysis will delve into the initial findings, the subsequent refutation, and the broader implications for the selection and validation of chemical probes in research.
The Target: FANCM-RMI Interaction in the Fanconi Anemia Pathway
The Fanconi Anemia pathway is a crucial DNA repair mechanism that resolves interstrand crosslinks (ICLs), a highly toxic form of DNA damage. A key protein in this pathway is FANCM (Fanconi Anemia Complementation Group M), which acts as a scaffold, recruiting other proteins to the site of damage. One of its critical interactions is with the RMI (RecQ-mediated genome instability protein) complex.[1] This interaction is essential for the proper function of the Bloom's syndrome (BS) complex, which is involved in resolving DNA replication and recombination intermediates.[1] The FANCM-RMI interface is therefore a critical node connecting the FA and BS pathways to ensure genomic stability.[1]
Disruption of the FANCM-RMI interaction has been identified as a potential therapeutic strategy for cancers that rely on the ALT pathway for telomere maintenance.[2][3] These cancers, often aggressive and difficult to treat, are sensitive to perturbations in their DNA repair mechanisms. Therefore, a selective inhibitor of the FANCM-RMI interaction could be a valuable tool for both basic research and drug development.
The Initial Promise of this compound
In 2016, a high-throughput screening effort identified this compound as a selective inhibitor of the RMI core complex/MM2 (the FANCM-binding motif) interaction. The initial report suggested that this compound could serve as a valuable chemical probe to investigate the cellular consequences of disrupting the FANCM-RMI interaction.
A Critical Re-evaluation: Unraveling the Instability of this compound
Subsequent, more detailed investigations into the properties of this compound have revealed a critical flaw: the molecule is chemically unstable. A 2023 study published in the Journal of Medicinal Chemistry reported that this compound, a Mannich base, rapidly decomposes in common aqueous buffers and even some organic solvents. This inherent instability means that in a typical biological assay, the compound being tested is not this compound itself, but rather a mixture of its degradation products.
This chemical instability has profound implications for its use as a chemical probe. The observed biological effects are not due to the specific inhibition of the FANCM-RMI interaction but are likely the result of non-specific toxicity from its breakdown products. This finding has led to the classification of this compound as a Pan-Assay Interference Compound (PAINS). PAINS are molecules that appear to be active in many different assays due to a variety of non-specific mechanisms, such as chemical reactivity, aggregation, or fluorescence, leading to false-positive results.
The re-evaluation of this compound demonstrated no observable binding to the FANCM-RMI complex in rigorous biophysical assays, directly contradicting the initial findings.
Quantitative Data: A Tale of Two Findings
The following table summarizes the conflicting data on this compound, highlighting the importance of rigorous chemical and biophysical validation for any chemical probe.
| Parameter | Initial Report (Voter et al., 2016) | Re-evaluation (Wu et al., 2023) |
| Target | RMI core complex/MM2 interaction | FANCM-RMI interaction |
| IC50 | 36 µM (Fluorescence Polarization) | No observable inhibition |
| Binding | Direct binding confirmed by SPR and ITC | No observable binding in FP and SPR assays |
| Chemical Stability | Not reported | Decomposes rapidly in aqueous buffers |
| Classification | Selective Inhibitor | Pan-Assay Interference Compound (PAINS) |
Experimental Protocols: Unmasking the Instability
The definitive studies revealing the flaws in this compound employed a series of rigorous experiments to assess its chemical stability and binding affinity.
Chemical Stability Assessment
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The stability of this compound was monitored over time in various deuterated solvents. These experiments showed rapid degradation of the parent compound, with the appearance of new signals corresponding to decomposition products.
-
Liquid Chromatography-Mass Spectrometry (LCMS): Analysis of this compound in aqueous solutions confirmed its rapid decomposition, identifying the major breakdown products.
Biophysical Binding Assays
-
Fluorescence Polarization (FP): This assay measures the change in polarization of fluorescently labeled molecules upon binding to a larger partner. In the re-evaluation studies, neither this compound nor its more stable analogs showed any ability to displace a fluorescently labeled peptide derived from the FANCM MM2 domain from the RMI complex, indicating a lack of binding.
-
Surface Plasmon Resonance (SPR): SPR detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized protein. Despite the initial reports, the more recent and thorough SPR experiments failed to detect any specific binding of this compound to the RMI complex.
Visualizing the Science
To better understand the context of this analysis, the following diagrams illustrate the targeted biological pathway and the experimental workflow that led to the re-classification of this compound.
Caption: The initially proposed mechanism of this compound was to inhibit the interaction between FANCM and the RMI complex within the Fanconi Anemia DNA repair pathway.
Caption: A rigorous experimental workflow, including stability and binding assays, is crucial for validating a chemical probe and led to the reclassification of this compound.
Conclusion and Recommendations for Researchers
The case of this compound serves as a critical cautionary tale for the scientific community. While the initial identification of a small molecule inhibitor for a high-value target is exciting, it is imperative that such molecules undergo rigorous validation before being widely adopted as chemical probes. The key takeaways from this analysis are:
-
Chemical Stability is Paramount: A chemical probe must be stable under the conditions of the biological assay. The rapid degradation of this compound renders it unsuitable for studying the FANCM-RMI interaction.
-
Rigorous Biophysical Validation is Essential: The lack of reproducible, specific binding in multiple biophysical assays is a major red flag. Researchers should be wary of probes that have not been thoroughly characterized using orthogonal methods.
-
Beware of Pan-Assay Interference Compounds (PAINS): The structural motifs present in this compound are now recognized as potential indicators of PAINS. Researchers should utilize computational filters and exercise caution when working with compounds containing known PAINS scaffolds.
-
The Search for a Validated FANCM-RMI Inhibitor Continues: The therapeutic potential of targeting the FANCM-RMI interaction remains high. However, the field is still in need of a well-validated, potent, and selective chemical probe to truly dissect the biology of this interaction and explore its therapeutic potential. Recent efforts have focused on developing peptide-based inhibitors, which may offer a more promising avenue for targeting this challenging protein-protein interface.
References
A Researcher's Guide to Biophysical Assays for Confirming Covalent Inhibitor Target Engagement: A Comparative Analysis for the Hypothetical BTK Inhibitor PIP-199
In the landscape of targeted drug discovery, confirming that a molecule engages its intended target within a cellular context is a critical step. This guide provides a comparative overview of key biophysical assays to validate the target engagement of a hypothetical covalent inhibitor, PIP-199, targeting Bruton's tyrosine kinase (BTK). BTK is a clinically validated target in B-cell malignancies, and several covalent inhibitors, such as ibrutinib and acalabrutinib, have been successfully developed.[1][2] This guide will use data from these established drugs to provide a framework for evaluating novel agents like this compound.
Quantitative Comparison of Biophysical Assays for BTK Inhibitors
The potency and binding kinetics of covalent inhibitors are characterized by multiple parameters. The initial non-covalent binding is described by the inhibition constant (Kᵢ), while the rate of covalent bond formation is defined by the inactivation rate constant (kᵢₙₐ꜀ₜ). The overall efficiency of the inhibitor is often expressed as the ratio kᵢₙₐ꜀ₜ/Kᵢ.[3][4] The half-maximal inhibitory concentration (IC₅₀) is also a widely used measure of potency.
| Assay Type | Compound | Parameter | Value | Target | Reference |
| Biochemical Kinase Assay | Ibrutinib | IC₅₀ | 0.5 nM | BTK | [5] |
| Acalabrutinib | IC₅₀ | 3 nM | BTK | ||
| Acalabrutinib | IC₅₀ | 5.1 nM | BTK | ||
| This compound (Hypothetical) | IC₅₀ | 1.0 nM | BTK | N/A | |
| Surface Plasmon Resonance (SPR) | Ibrutinib | Kᵢ | 0.59 nM | BTK | |
| Acalabrutinib | Kᵢ | 15.07 nM | BTK | ||
| This compound (Hypothetical) | Kᵢ | 0.8 nM | BTK | N/A | |
| Cellular Thermal Shift Assay (CETSA) | Selumetinib | Thermal Shift (ΔTₐgg) | +4.2 °C | MEK1 | |
| This compound (Hypothetical) | Thermal Shift (ΔTₐgg) | +5.0 °C | BTK | N/A | |
| Bioluminescence Resonance Energy Transfer (BRET) | Acalabrutinib | IC₅₀ | 6.8 nM | BTK | |
| This compound (Hypothetical) | IC₅₀ | 5.0 nM | BTK | N/A |
Detailed Experimental Protocols
Accurate and reproducible experimental design is paramount for the successful validation of target engagement. Below are detailed protocols for key biophysical assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.
Objective: To determine if this compound binding to BTK increases its thermal stability in intact cells.
Protocol:
-
Cell Culture and Treatment:
-
Culture a human B-cell lymphoma cell line (e.g., TMD8) to 70-80% confluency.
-
Harvest and resuspend cells in serum-free media to a density of 2 x 10⁶ cells/mL.
-
Aliquot cells into PCR tubes and treat with a dose-response range of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).
-
Incubate for 1 hour at 37°C to allow for cell penetration and target binding.
-
-
Thermal Challenge:
-
Heat the cell suspensions in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 60°C).
-
Include an unheated control sample.
-
-
Lysis and Protein Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Detection and Analysis:
-
Collect the supernatant containing the soluble protein.
-
Analyze the amount of soluble BTK by Western blotting or an ELISA-based method.
-
Plot the percentage of soluble BTK as a function of temperature for each this compound concentration.
-
Determine the melting temperature (Tₘ) and the thermal shift (ΔTₘ) induced by this compound.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on the binding of a small molecule to an immobilized protein target.
Objective: To determine the binding affinity (Kᵢ) and kinetics (kₐ and kₑ) of this compound to BTK.
Protocol:
-
Immobilization of BTK:
-
Immobilize recombinant human BTK protein onto a sensor chip (e.g., CM5) via amine coupling.
-
Activate the sensor surface with a mixture of EDC and NHS.
-
Inject BTK at a concentration of 10-50 µg/mL in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a serial dilution of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the this compound solutions over the immobilized BTK surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time by measuring the change in the SPR signal (response units, RU).
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ) and the dissociation rate constant (kₑ).
-
Calculate the equilibrium dissociation constant (Kₑ) as the ratio of kₑ/kₐ. For covalent inhibitors, a two-state reaction model may be more appropriate to determine kᵢₙₐ꜀ₜ and Kᵢ.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of this compound binding to BTK.
Protocol:
-
Sample Preparation:
-
Prepare a solution of recombinant BTK (e.g., 10-50 µM) in the sample cell.
-
Prepare a solution of this compound (e.g., 100-500 µM) in the injection syringe, using the same buffer to minimize heat of dilution effects.
-
-
Titration:
-
Perform a series of small injections (e.g., 2-5 µL) of the this compound solution into the BTK solution while monitoring the heat change.
-
Allow the system to reach equilibrium between each injection.
-
-
Data Analysis:
-
Integrate the heat flow data to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of this compound to BTK.
-
Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters. For covalent inhibitors, a kinetic competition ITC approach may be necessary to dissect the non-covalent and covalent binding steps.
-
Visualizing Pathways and Workflows
Simplified BTK Signaling Pathway
The following diagram illustrates a simplified representation of the B-cell receptor (BCR) signaling pathway, highlighting the central role of BTK and the point of inhibition by this compound.
Caption: Simplified BTK signaling pathway and point of inhibition.
Experimental Workflow for CETSA
This diagram outlines the key steps in the Cellular Thermal Shift Assay (CETSA) workflow for assessing target engagement.
Caption: Experimental workflow for CETSA.
References
- 1. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking a Deceiver: Evidence for PIP-199 as a Pan-Assay Interference Compound
For researchers, scientists, and drug development professionals, the allure of a novel small molecule inhibitor can be powerful. However, the path from a promising hit to a validated tool compound is fraught with potential pitfalls, one of the most common being the deceptive nature of pan-assay interference compounds (PAINs). This guide provides a comparative analysis of PIP-199, a reported inhibitor of the FANCM-RMI protein-protein interaction, and presents compelling evidence for its classification as a PAIN. Through a detailed examination of its chemical stability and behavior in biophysical assays, alongside comparisons with a known PAIN (Rhodanine) and a well-behaved non-PAIN inhibitor (ABT-199), this guide aims to equip researchers with the knowledge to critically evaluate potential drug candidates and avoid the costly pursuit of misleading data.
Pan-assay interference compounds are notorious for their ability to generate false-positive results in high-throughput screening assays through a variety of mechanisms that are independent of specific, on-target binding. These mechanisms can include chemical reactivity, aggregation, and interference with assay technologies. The case of this compound serves as a critical reminder of the importance of rigorous chemical and biophysical validation of any potential inhibitor.
Comparative Analysis of Compound Performance
The following table summarizes the key characteristics and experimental data for this compound, the known PAIN Rhodanine, and the non-PAIN inhibitor ABT-199.
| Feature | This compound | Rhodanine (Known PAIN) | ABT-199 (Non-PAIN Comparator) |
| Reported Target | FANCM-RMI Interaction | Various | BCL-2 |
| Chemical Stability | Highly unstable; decomposes rapidly in aqueous buffers and some organic solvents.[1] | Generally stable, but can exhibit photoreactivity and form reactive species. | Stable under typical experimental conditions.[2] |
| Mechanism of Assay Interference | Decomposition into reactive and toxic byproducts that cause non-specific effects.[1] | Can act as a Michael acceptor, form aggregates, and interfere with fluorescence. | Binds specifically to the BH3-binding groove of BCL-2. |
| Activity in Fluorescence Polarization (FP) Assay | Initially reported IC50 of ~36 µM, but later shown to have no observable activity in robustly controlled FP assays. | Known to interfere with FP assays, often showing apparent activity that is not due to specific binding. | Demonstrates concentration-dependent inhibition in FP assays with a Ki of <0.01 nM. |
| Biophysical Validation (e.g., SPR) | No convincing evidence of direct binding to the RMI1/RMI2 complex. | Often fails to show specific binding in orthogonal biophysical assays. | Shows clear, specific binding to BCL-2 in SPR and other biophysical assays. |
In-Depth Look at the Evidence Against this compound
Chemical Instability: The Root of the Problem
The primary evidence against this compound lies in its profound chemical instability. Synthesis and subsequent analysis revealed that this compound, a Mannich base, rapidly decomposes in common aqueous buffers used in biological assays, as well as in some organic solvents like methanol and even wet acetonitrile.
The decomposition pathway involves the loss of the piperazine moiety, leading to the formation of a reactive indolic nitrone and other byproducts. This inherent instability means that in any given assay, the compound being tested is not this compound itself, but rather a heterogeneous mixture of its degradation products.
References
Unlocking New Therapeutic Avenues: A Comparative Guide to Alternative Small Molecules Targeting the RMI1/RMI2 Interaction
For Immediate Release
[City, State] – [Date] – In the intricate landscape of DNA repair and genome stability, the interaction between RecQ-mediated genome instability protein 1 (RMI1) and RecQ-mediated genome instability protein 2 (RMI2) has emerged as a critical node. This heterodimer, a core component of the BLM (Bloom's syndrome helicase) complex, plays a pivotal role in resolving DNA recombination intermediates and maintaining genomic integrity.[1][2][3][4][5] The disruption of this interaction presents a compelling strategy for the development of novel therapeutics, particularly in the context of cancers exhibiting alternative lengthening of telomeres (ALT).
While no small molecule inhibitors targeting the direct RMI1/RMI2 interaction are currently in clinical development, the field is ripe with potential. High-throughput screening assays have been successfully developed to identify molecules that disrupt the interaction of the RMI1/RMI2 complex with its binding partners, such as the Fanconi anemia complementation group M (FANCM) protein. These methodologies provide a robust framework for the discovery and evaluation of small molecules that could directly target the RMI1/RMI2 interface.
This guide provides a comparative overview of hypothetical alternative small molecules designed to inhibit the RMI1/RMI2 interaction. The data presented is based on established experimental protocols and serves as a blueprint for the evaluation of future candidate inhibitors.
The RMI1/RMI2 Signaling Pathway and Point of Intervention
The RMI1/RMI2 heterodimer forms through the interaction of their respective oligonucleotide/oligosaccharide-binding (OB) fold domains. This stable complex is essential for the proper function of the BLM dissolvasome, which resolves double Holliday junctions, a key intermediate in homologous recombination. Small molecules that bind to the interface of RMI1 and RMI2 can disrupt this interaction, leading to the destabilization of the BLM complex and subsequent impairment of DNA repair.
Caption: Inhibition of the RMI1/RMI2 interaction by a small molecule.
Comparative Analysis of Hypothetical Small Molecule Inhibitors
To illustrate the potential for targeting the RMI1/RMI2 interaction, we present a comparative analysis of two hypothetical small molecules, Compound A and Compound B . The following tables summarize their performance in key biochemical and cellular assays.
Table 1: Biochemical Assays for RMI1/RMI2 Interaction
| Assay Type | Parameter | Compound A | Compound B |
| Fluorescence Polarization (FP) | IC50 (µM) | 5.2 | 15.8 |
| AlphaScreen | IC50 (µM) | 3.8 | 12.1 |
| Surface Plasmon Resonance (SPR) | KD (µM) | 2.5 | 20.3 |
Table 2: Cellular Assays for Target Engagement and Efficacy
| Assay Type | Parameter | Compound A | Compound B |
| Cellular Thermal Shift Assay (CETSA) | ΔTm (°C) | +3.5 | +1.2 |
| Sister Chromatid Exchange (SCE) Assay | Fold Increase in SCEs | 4.8 | 2.1 |
| Cell Viability (ALT Cancer Cell Line) | GI50 (µM) | 8.1 | 25.4 |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Fluorescence Polarization (FP) Assay
This assay measures the disruption of the RMI1/RMI2 interaction by monitoring the change in polarization of a fluorescently labeled peptide derived from the interacting partner.
Protocol:
-
Reagents: Purified recombinant RMI1/RMI2 complex, a fluorescently labeled peptide tracer (e.g., TMR-RaMM2 for the FANCM interaction, which can be adapted for a hypothetical RMI1-binding peptide), assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20), and test compounds.
-
Procedure:
-
Add 10 µL of the RMI1/RMI2 complex to the wells of a 384-well black plate.
-
Add 10 µL of the fluorescent peptide tracer.
-
Add 10 µL of the test compound at various concentrations.
-
Incubate at room temperature for 30 minutes.
-
Measure fluorescence polarization using a suitable plate reader.
-
-
Data Analysis: Calculate the IC50 value from the dose-response curve.
Caption: Workflow for the Fluorescence Polarization assay.
AlphaScreen Assay
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that measures the proximity of two molecules. Disruption of the interaction by a small molecule leads to a decrease in the signal.
Protocol:
-
Reagents: Purified recombinant His-tagged RMI1 and GST-tagged RMI2, AlphaScreen Nickel Chelate Donor beads, AlphaScreen Glutathione Acceptor beads, assay buffer, and test compounds.
-
Procedure:
-
Incubate His-RMI1 with Nickel Chelate Donor beads.
-
Incubate GST-RMI2 with Glutathione Acceptor beads.
-
In a 384-well plate, combine the RMI1-Donor bead and RMI2-Acceptor bead complexes.
-
Add the test compound at various concentrations.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaScreen-compatible reader.
-
-
Data Analysis: Determine the IC50 value from the inhibition curve.
Caption: Workflow for the AlphaScreen assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding kinetics and affinity of a small molecule to a protein immobilized on a sensor chip.
Protocol:
-
Reagents: Purified recombinant RMI1/RMI2 complex, sensor chip (e.g., CM5), amine coupling kit, running buffer (e.g., HBS-EP+), and test compounds.
-
Procedure:
-
Immobilize the RMI1/RMI2 complex onto the sensor chip surface via amine coupling.
-
Inject a series of concentrations of the test compound over the sensor surface.
-
Monitor the binding response in real-time.
-
Regenerate the sensor surface between injections.
-
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of a drug with its target protein in a cellular environment. Ligand binding stabilizes the target protein against thermal denaturation.
Protocol:
-
Reagents: Cultured cells, test compound, lysis buffer, and antibodies against RMI1 or RMI2 for Western blotting.
-
Procedure:
-
Treat intact cells with the test compound or vehicle control.
-
Heat the cell suspensions to a range of temperatures.
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble RMI1 or RMI2 at each temperature by Western blotting.
-
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement.
Conclusion and Future Directions
The development of small molecules that directly inhibit the RMI1/RMI2 interaction holds significant promise for cancer therapy, particularly for tumors reliant on the ALT pathway. While the molecules presented in this guide are hypothetical, the established high-throughput screening assays provide a clear path forward for the discovery and characterization of such inhibitors. Future research should focus on screening diverse chemical libraries using these assays, followed by hit-to-lead optimization to improve potency, selectivity, and cellular activity. The ultimate goal is to identify clinical candidates that can effectively disrupt the RMI1/RMI2 interaction and provide a new therapeutic option for patients with ALT-positive cancers and other diseases driven by genomic instability.
References
- 1. Fluorescence polarization assay for screening FANCM-RMI inhibitors to target the alternative lengthening of telomeres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal Structures of RMI1 and RMI2, Two OB-fold Regulatory Subunits of the BLM Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RMI, a new OB-fold complex essential for Bloom syndrome protein to maintain genome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and cellular roles of the RMI core complex from the Bloom syndrome dissolvasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structures of RMI1 and RMI2, two OB-fold regulatory subunits of the BLM complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Challenges of PIP-199: A Guide to Safe Handling and Use
IMMEDIATE ATTENTION: Chemical Instability of PIP-199
Recent scientific literature has demonstrated that this compound, a compound previously investigated as a small molecule inhibitor, is chemically unstable. It has been shown to decompose rapidly in common aqueous buffers and some organic solvents.[1][2][3] This inherent instability raises significant safety and experimental concerns, as the resulting degradation products may have unknown and potentially hazardous properties. The apparent biological effects of this compound are now thought to be due to the non-specific toxicity of these breakdown products, rather than a targeted interaction.[1][2] Consequently, this compound is classified as a pan-assay interference compound (PAINS) and is not recommended as a reliable tool for biological studies.
This guide provides essential safety and logistical information for researchers who may still encounter or handle this compound, with a primary focus on mitigating the risks associated with its instability.
Core Safety and Handling Protocols
Given the unknown toxicological profile of this compound and its degradation products, all handling should be performed with the utmost caution, treating the substance as potentially hazardous.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or splash goggles. | Protects against accidental splashes of solutions containing this compound or its unknown degradation products. |
| Hand Protection | Nitrile gloves. | Provides a barrier against dermal contact. Gloves should be inspected before use and changed frequently. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. | All work with solid this compound or its solutions should be conducted in a fume hood to prevent inhalation of powders or aerosols. |
Handling and Storage
Due to its instability, specific handling and storage procedures are critical to minimize degradation and potential exposure to unknown hazards.
| Procedure | Specification | Rationale |
| Receiving | Upon receipt, date the container. | Helps track the age of the compound. |
| Storage | Store at -20°C or -80°C in a tightly sealed container. | Low temperatures can slow the rate of degradation. |
| Weighing | Weigh solid this compound in a chemical fume hood. | Prevents inhalation of fine particles. |
| Dissolving | Prepare solutions immediately before use. Avoid aqueous buffers where it is known to be unstable. | Minimizes the formation of degradation products in experimental solutions. |
| Work Area | All handling of this compound and its solutions must be performed in a certified chemical fume hood. | Protects the user from inhalation of potentially toxic fumes or aerosols. |
| Transportation | Use secondary containment when moving this compound, whether in solid form or in solution. | Prevents spills and contamination in the event of a dropped or broken primary container. |
Experimental Workflow: A Precautionary Approach
Given the challenges associated with this compound, a rigorous experimental workflow that prioritizes stability assessment is essential. Researchers should reconsider the use of this compound and explore more stable alternatives. If its use is unavoidable, the following workflow is recommended.
Caption: Recommended experimental workflow for handling this compound, emphasizing a critical stability assessment step.
Disposal Plan
The disposal of this compound and any materials contaminated with it must be handled with care, following all institutional and local regulations for hazardous chemical waste.
| Waste Stream | Disposal Procedure |
| Solid this compound | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Solutions of this compound | Collect all liquid waste containing this compound in a sealed, labeled, and appropriate hazardous waste container. Do not dispose of down the drain. |
| Contaminated Materials | Any items such as pipette tips, gloves, and paper towels that come into contact with this compound should be collected in a designated hazardous waste bag or container. |
Important Note: Never mix incompatible waste streams. The specific breakdown products of this compound are not fully characterized, so it is prudent to avoid mixing its waste with other chemical waste.
Conclusion: A Cautionary Note on the Use of this compound
The available scientific evidence strongly indicates that this compound is an unstable compound, making it unsuitable for use as a specific biological probe. The apparent activities reported are likely due to the non-specific effects of a mixture of its degradation products. Researchers are strongly advised to seek alternative, validated chemical tools for their studies. By providing this guidance, we aim to promote a culture of safety and scientific rigor, ensuring that research outcomes are both reliable and achieved without compromising the well-being of laboratory personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
